5-chloro-6-methoxypyridazin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methoxypyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFWNJYXKWKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89182-21-8 | |
| Record name | 5-chloro-6-methoxypyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-chloro-6-methoxypyridazin-3-amine synthesis pathway
An in-depth technical guide on the synthesis of 3-amino-6-methoxypyridazine, a closely related compound to the requested 5-chloro-6-methoxypyridazin-3-amine, is provided below. A direct, experimentally validated synthesis pathway for this compound could not be located in the available literature. The key structural difference is the position of the chloro group; in the requested compound, it is at the 5-position, whereas the documented synthesis pathways lead to compounds with substitution at the 6-position, which is subsequently replaced.
Synthesis Pathway Overview
The synthesis of 3-amino-6-methoxypyridazine is typically achieved in a two-step process. The first step involves the selective amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. The subsequent step is a nucleophilic substitution of the remaining chlorine atom with a methoxy group to produce the final product.
Step 1: Synthesis of 3-amino-6-chloropyridazine
The initial step of the synthesis involves the reaction of 3,6-dichloropyridazine with ammonia. This reaction selectively replaces one of the chlorine atoms with an amino group.
Reaction:
3,6-dichloropyridazine + NH₃ → 3-amino-6-chloropyridazine
Various solvents and reaction conditions have been reported for this amination reaction, with yields being generally high.
Step 2: Synthesis of 3-amino-6-methoxypyridazine
The intermediate, 3-amino-6-chloropyridazine, is then converted to 3-amino-6-methoxypyridazine by reaction with sodium methoxide.[1][2][3] This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride ion.
Reaction:
3-amino-6-chloropyridazine + NaOCH₃ → 3-amino-6-methoxypyridazine + NaCl
This reaction is typically carried out in methanol at elevated temperatures.[1]
Quantitative Data Summary
| Step | Reactant(s) | Reagent(s) | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,6-dichloropyridazine, Ammonia water | - | 3-amino-6-chloropyridazine | 1:1.5 to 1:3.75 | Ethanol or Dichloromethane | 78 - 100 | 5 - 9 | 82.6 - 96.7 |
| 2 | 3-amino-6-chloropyridazine, Sodium methoxide | Copper powder | 3-amino-6-methoxypyridazine | 1:1.14 | Methanol | 160 | 24 | 85.7 |
Experimental Protocols
Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine
Materials:
-
3,6-dichloropyridazine
-
Ammonia water
-
Ethanol or Dichloromethane
-
Round bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 3,6-dichloropyridazine (e.g., 14.90g, 100mmol) in a suitable solvent such as ethanol (377ml).[4]
-
Add ammonia water (e.g., 26.3g, 750mmol) to the solution.[4]
-
Heat the mixture at reflux (e.g., 78°C for ethanol) with stirring for a specified time (e.g., 5 hours).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization and/or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[4]
Step 2: Synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine
Materials:
-
3-amino-6-chloropyridazine
-
Sodium methoxide (25% w/w in methanol)
-
Copper powder
-
Methanol
-
Sealed tube or Carius tube
-
Heating apparatus
-
Filtration apparatus
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Place 3-amino-6-chloropyridazine (e.g., 500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25 % w/w), and copper powder (331 mg, 5.17 mmol) in a sealed tube with methanol (3 ml).[1]
-
Heat the sealed tube at 160°C for 24 hours.[1]
-
After cooling, dilute the reaction mixture with methanol (10 ml) and filter to remove solid residues.[1]
-
Concentrate the filtrate under vacuum using a rotary evaporator.[1]
-
Purify the residue by chromatography on silica gel using a suitable eluent (e.g., acetate and hexane, 1:2) to obtain 3-amino-6-methoxypyridazine.[1]
Synthesis Pathway Diagram
Caption: Two-step synthesis of 3-amino-6-methoxypyridazine.
References
- 1. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 3. US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same - Google Patents [patents.google.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
An In-depth Technical Guide to 6-Methoxypyridazin-3-amine (CAS: 7252-84-8)
Disclaimer: The initial request for information on 5-chloro-6-methoxypyridazin-3-amine with CAS number 108578-31-4 could not be fulfilled as this specific combination does not correspond to a readily identifiable compound in public chemical databases. This guide instead focuses on the closely related and well-documented compound, 6-Methoxypyridazin-3-amine (CAS: 7252-84-8) , a key intermediate in pharmaceutical research and development.
This technical guide provides a comprehensive overview of 6-methoxypyridazin-3-amine, tailored for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its known biological significance and applications.
Chemical and Physical Properties
6-Methoxypyridazin-3-amine and its hydrochloride salt are foundational building blocks in medicinal chemistry. Their physicochemical properties are summarized below.
6-Methoxypyridazin-3-amine
| Property | Value | Source |
| CAS Number | 7252-84-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₇N₃O | [1][3][6][7] |
| Molecular Weight | 125.13 g/mol | [1][3][6][7] |
| IUPAC Name | 6-methoxypyridazin-3-amine | [1][3] |
| Appearance | White to off-white or yellowish solid | [2][8] |
| Melting Point | 108-109 °C | [2] |
| Boiling Point (Predicted) | 353.5 ± 22.0 °C | [2] |
| Density (Predicted) | 1.224 g/cm³ | [2][4] |
| pKa (Predicted) | 5.84 ± 0.10 | [2] |
| LogP | -0.4 | [1] |
| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [8] |
| Stability | Stable under normal handling and storage conditions. | [8][9] |
6-Methoxypyridazin-3-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 1589503-98-9 | [10][11] |
| Molecular Formula | C₅H₈ClN₃O | [11] |
| Molecular Weight | 161.59 g/mol | [10][11][12] |
| Appearance | Light yellow to yellow solid | [11] |
| Storage | 2°C - 8°C, sealed, away from moisture. | [11][13] |
Synthesis and Experimental Protocols
The primary route for synthesizing 6-methoxypyridazin-3-amine involves the nucleophilic aromatic substitution of a halogenated precursor, typically 3-amino-6-chloropyridazine, with sodium methoxide.[3][10]
General Synthesis Workflow
Caption: General synthesis workflow for 6-methoxypyridazin-3-amine.
Experimental Protocol 1: Synthesis in a Sealed Tube with Copper Catalyst
This method utilizes a copper catalyst to facilitate the reaction.
Materials:
-
3-amino-6-chloropyridazine (500 mg, 3.86 mmol)
-
Sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w in methanol)
-
Copper powder (331 mg, 5.17 mmol)
-
Methanol (13 ml total)
-
Silica gel for chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
A mixture of 3-amino-6-chloropyridazine, sodium methoxide, and copper powder in 3 ml of methanol is heated in a sealed tube at 160°C for 24 hours.[7]
-
After cooling, the reaction mixture is diluted with 10 ml of methanol and filtered.[7]
-
The filtrate is concentrated under vacuum.[7]
-
The residue is purified by chromatography on silica gel using a 1:2 mixture of ethyl acetate and hexane as the eluent to yield the final product.[7]
Experimental Protocol 2: Synthesis in a Carius Tube
This protocol is a common laboratory-scale synthesis method.
Materials:
-
3-amino-6-chloropyridazine (3.40 g, 0.026 mol)
-
Sodium metal (0.61 g, 0.027 mol)
-
Methanol (50 ml)
-
Petroleum ether and chloroform (60:40)
-
Activated charcoal
Procedure:
-
A solution of sodium methoxide in methanol is prepared by dissolving clean sodium metal in methanol.
-
3-amino-6-chloropyridazine is added to the sodium methoxide solution in a Carius tube, which is then sealed.[2][7]
-
After cooling and opening the tube, the contents are filtered to remove the light brown solid.[2][7]
-
The filtrate is evaporated to dryness at room temperature.[2][7]
-
The resulting crystalline solid is dissolved in a 60:40 petroleum ether-chloroform solution, treated with activated charcoal, and filtered for purification.[7]
Biological Activity and Applications
6-Methoxypyridazin-3-amine is a crucial intermediate in the synthesis of various therapeutic agents, particularly in the fields of oncology and neurology.[8] Its derivatives have demonstrated potential as antimicrobial and anticancer agents.[3]
One of the most significant applications of this compound is as a key intermediate in the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2]
Mechanism of Action of Relugolix (A Key Derivative)
Relugolix functions by blocking the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the downstream production of testosterone in men and estrogen in women. This hormonal suppression is the therapeutic basis for its efficacy in hormone-sensitive conditions.
Caption: Simplified signaling pathway illustrating the mechanism of action of Relugolix.
Safety and Handling
6-Methoxypyridazin-3-amine is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and eye protection, should be followed when handling this compound. Work should be conducted in a well-ventilated area.[9]
Conclusion
6-Methoxypyridazin-3-amine is a versatile and valuable building block in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the biological significance of its derivatives, such as Relugolix, underscore its importance in drug discovery and development. This guide provides essential technical information to support further research and application of this key chemical intermediate.
References
- 1. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 3. Buy 3-Amino-6-methoxypyridazine | 7252-84-8 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. Best CAS No 1642-81-5 4-(CHLOROMETHYL)-BENZOIC ACID Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]
- 11. 6-methoxypyridazin-3-aminehydrochloride | 1589503-98-9 [chemicalbook.com]
- 12. GSRS [precision.fda.gov]
- 13. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | PNC50398 [biosynth.com]
An In-depth Technical Guide on the Hypothetical Molecular Structure of 5-chloro-6-methoxypyridazin-3-amine
Disclaimer: The compound 5-chloro-6-methoxypyridazin-3-amine is not a readily available chemical and specific experimental data for this molecule is not present in publicly accessible scientific literature. This technical guide has been constructed based on data from closely related and structurally similar pyridazine derivatives. The experimental protocols and characterization data presented herein are hypothetical and are intended to serve as a scientific and research-oriented projection.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This guide focuses on the hypothetical molecule, this compound, providing a comprehensive overview of its potential molecular structure, physicochemical properties, a plausible synthetic route, and its potential role in drug discovery. The information is curated for researchers, scientists, and professionals involved in drug development.
Molecular Structure and Physicochemical Properties
The proposed molecular structure of this compound features a pyridazine ring substituted with a chlorine atom at the C5 position, a methoxy group at the C6 position, and an amine group at the C3 position. The presence of these functional groups is expected to influence its chemical reactivity, solubility, and biological activity.
For the purpose of this guide, the physicochemical properties of a closely related, known isomer, 6-chloro-4-methoxypyridazin-3-amine , are summarized in the table below to provide an estimated profile.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |
| Molecular Weight | 159.57 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-4-methoxypyridazin-3-amine | PubChem[1] |
| CAS Number | 808770-39-0 | PubChem[1] |
| SMILES | COC1=CC(=NN=C1N)Cl | PubChem[1] |
| InChI | InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | PubChem[1] |
| Predicted XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Hypothetical Synthesis Protocol
A plausible synthetic route for this compound can be extrapolated from established methods for analogous pyridazine derivatives. The following protocol is a hypothetical adaptation of the synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine.[2][3]
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-6-aminopyridazine (1 eq.) in anhydrous methanol (10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, carefully add sodium methoxide (1.1 eq.) portion-wise at room temperature. The reaction mixture may experience a slight exotherm.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid.
-
Extraction: Remove the methanol under reduced pressure. To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, this compound.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., N-H, C-O, C-Cl).
Potential in Drug Discovery and Development
While there is no specific biological data for this compound, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. The logical workflow for investigating the therapeutic potential of a novel compound like this is outlined below.
Conclusion
This technical guide provides a theoretical framework for the molecular structure, properties, and synthesis of the novel compound this compound. While direct experimental data is currently unavailable, the information presented, based on closely related analogs, offers a valuable starting point for researchers interested in the synthesis and evaluation of this and similar pyridazine derivatives for potential therapeutic applications. Further experimental investigation is necessary to validate the proposed synthesis and to explore the biological activity profile of this compound.
References
Spectroscopic Characterization of 5-chloro-6-methoxypyridazin-3-amine: A Technical Overview
Disclaimer: Publicly available, experimentally verified spectroscopic data for 5-chloro-6-methoxypyridazin-3-amine is limited. This guide provides a representative analysis based on general principles and data for analogous compounds. The information herein is intended for research and development professionals in the pharmaceutical and chemical sciences.
Introduction
This compound is a substituted pyridazine derivative. Compounds of this class are of interest in medicinal chemistry due to their potential biological activities. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel chemical entities. This document outlines the expected spectroscopic data (NMR, IR, MS) for this compound and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the amine group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridazine ring.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a separate signal.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.5 | 115 - 125 |
| Methoxy (-OCH₃) | 3.8 - 4.2 | 55 - 65 |
| Amine (-NH₂) | 4.5 - 6.0 (broad) | - |
| C-Cl | - | 140 - 150 |
| C-OCH₃ | - | 155 - 165 |
| C-NH₂ | - | 145 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (Aromatic Ring) | Stretching | 1500 - 1650 |
| C-O (Methoxy) | Stretching | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The predicted monoisotopic mass for C₆H₇ClN₂O is approximately 158.02 g/mol .[1]
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | ~158 | Molecular ion peak. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M peak. |
| [M+H]⁺ | ~159 | Protonated molecular ion, commonly observed in soft ionization techniques like ESI. |
| Fragments | Various | Fragmentation pattern will depend on the ionization method and energy. Common losses may include CH₃, OCH₃, Cl, and HCN. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or in a solution cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, the predicted NMR, IR, and MS data, in conjunction with the generalized experimental protocols provided, offer a solid framework for its characterization. This technical guide serves as a valuable resource for researchers involved in the synthesis and analysis of novel pyridazine derivatives and other heterocyclic compounds.
References
The Solubility Profile of 5-chloro-6-methoxypyridazin-3-amine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of the novel compound 5-chloro-6-methoxypyridazin-3-amine. As a critical parameter in drug discovery and development, understanding the solubility of a compound is paramount for predicting its bioavailability and formulating it into an effective therapeutic. This document outlines the methodologies for determining solubility, presents available data, and discusses the implications for further research and development.
Introduction to this compound
This compound is a heterocyclic amine with potential applications in medicinal chemistry. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related pyridazine derivatives have shown promise as antifungal and antimicrobial agents. The structural alerts within the molecule suggest its potential as a kinase inhibitor or for other roles in modulating biological pathways.
It is important to note that at the time of this publication, specific quantitative solubility data for this compound in various solvents and across a range of pH values is not publicly available. This guide, therefore, focuses on the established experimental protocols to determine these crucial parameters and provides a framework for researchers to generate this data.
The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] Poor solubility can lead to low and variable absorption, hindering the development of a promising drug candidate.[1] Therefore, determining the solubility profile early in the drug discovery process is essential for:
-
Lead Optimization: Guiding medicinal chemistry efforts to improve solubility and other physicochemical properties.
-
Formulation Development: Selecting appropriate excipients and delivery technologies to enhance drug dissolution.
-
In Vivo Studies: Ensuring adequate compound exposure in preclinical and clinical trials.
Experimental Protocols for Solubility Determination
The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[2]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[2][3] This high-throughput screening method is valuable in the early stages of drug discovery for quickly assessing a large number of compounds.[1][2]
Common Methods for Kinetic Solubility Determination:
-
Nephelometry: Detects precipitation by measuring light scattering.[1][4]
-
Direct UV/LC-MS Analysis: Quantifies the amount of dissolved compound after filtration or centrifugation to remove any precipitate.[3][5]
Detailed Experimental Protocol: Kinetic Solubility via the Shake-Flask Method [3][5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the microplate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 24 hours).[2][3]
-
Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate using a validated analytical method, such as LC-UV or LC-MS/MS, to determine the concentration of the dissolved compound. A calibration curve is used to quantify the results.
Thermodynamic Solubility
Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when there is an equilibrium between the dissolved and undissolved states.[6][7] This measurement is more time-consuming but provides a more accurate representation of a compound's true solubility.[1] It is typically performed on a smaller number of promising candidates during lead optimization and pre-formulation stages.[2]
Detailed Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method [8]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, PBS at various pH values).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC with UV detection.[9]
Expected Solubility Profile and Influencing Factors
While specific data is pending, the chemical structure of this compound allows for some predictions regarding its solubility.
-
pH-Dependent Solubility: The presence of the amine group suggests that the compound will exhibit pH-dependent solubility. The amine group can be protonated at acidic pH, leading to increased aqueous solubility. Conversely, at higher pH values, the compound will be in its neutral, less soluble form. A pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.
-
Solvent Effects: The compound's solubility is expected to be higher in organic solvents compared to aqueous solutions. Data from related compounds like 6-chloropyridazin-3-amine shows that solubility increases with temperature and varies significantly across different organic solvents.[10]
Table 1: Proposed Solvents for Solubility Screening of this compound
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | PBS (pH 7.4), Acetate Buffer (pH 4.5) | To simulate physiological conditions and assess pH-dependency. |
| Alcohols | Methanol, Ethanol | Common polar protic solvents used in synthesis and formulation. |
| Aprotic Polar | DMSO, Acetonitrile, DMF | To assess solubility in solvents used for stock solutions and reactions. |
| Non-polar | Dichloromethane, Toluene | To understand the lipophilic character of the compound. |
Biological Context and Potential Signaling Pathways
Given that related pyridazine derivatives have shown antifungal activity, it is plausible that this compound may also target pathways essential for fungal survival.[11] A common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Conclusion and Future Directions
The solubility of this compound is a critical parameter that needs to be experimentally determined to advance its development as a potential therapeutic agent. This guide provides the necessary experimental framework for researchers to generate robust and reliable kinetic and thermodynamic solubility data. Future work should focus on:
-
Generating a comprehensive solubility profile in various aqueous buffers and organic solvents.
-
Determining the pH-solubility profile to understand its behavior in different physiological environments.
-
Investigating its biological activity to elucidate its mechanism of action and potential therapeutic applications.
By systematically addressing these points, the full potential of this compound can be unlocked for the benefit of patients.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazine Scaffold: A Technical Guide to the Potential Mechanism of Action of 5-chloro-6-methoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific research has been published detailing the mechanism of action of 5-chloro-6-methoxypyridazin-3-amine. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related pyridazine derivatives. The information herein is intended to provide a scientifically grounded framework for future research and drug discovery efforts.
Introduction: The Pyridazine Core in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and weak basicity, make it an attractive moiety for designing novel therapeutics.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[2][3][4][5] The 3-aminopyridazine substructure, in particular, is a recurring motif in pharmacologically active compounds, underscoring its importance in drug-target interactions.[3][6]
The subject of this guide, this compound, combines this key 3-aminopyridazine core with a chloro and a methoxy substituent. These functional groups are expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets.
Postulated Mechanism of Action: Kinase Inhibition
Based on extensive research into the biological activities of substituted pyridazines, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases . Several pyridazine derivatives have been identified as potent kinase inhibitors, playing a role in regulating signal transduction pathways that are often dysregulated in diseases like cancer.[7][8]
Potential Kinase Targets
Pyridazine-based compounds have been shown to inhibit a variety of kinases, including:
-
PIM Kinases: These are constitutively active serine/threonine kinases that play a crucial role in cell survival and proliferation. Pyridazines have been identified as PIM kinase inhibitors with anti-leukemic activity.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Pyridopyridazine derivatives have been shown to inhibit CDKs, demonstrating anticancer potential.[7][8]
-
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in fibrosis and cancer. A recent patent highlights pyridazinyl amino derivatives as ALK5 inhibitors.[9]
The 3-amino group of this compound is well-positioned to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common binding motif for kinase inhibitors. The chloro and methoxy groups at the 5 and 6 positions, respectively, would likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound through the inhibition of a generic protein kinase.
Caption: Hypothetical signaling pathway inhibited by this compound.
Quantitative Data from Structurally Related Compounds
While no specific data exists for this compound, the following table summarizes the reported biological activities of other pyridazine derivatives to provide a contextual framework for its potential potency.
| Compound Class | Target | Activity | Reference |
| Pyridazine Derivatives | Mycobacterium tuberculosis | MIC: 1.6 - 6.25 µg/mL | [2] |
| 3-O-substituted benzyl pyridazinones | Anti-inflammatory | Potent activity | [4] |
| Pyridopyridazinone Derivatives | Type-IV Phosphodiesterase | Potent and selective inhibitors | [8] |
| Pyridazinyl Amino Derivatives | ALK5 | Inhibitors | [9] |
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following protocols outline a potential experimental workflow.
Kinase Inhibition Assays
Objective: To determine if this compound inhibits the activity of a panel of protein kinases.
Methodology:
-
Primary Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases using a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™ Kinase Assay).
-
IC50 Determination: For any kinases showing significant inhibition in the primary screen, a dose-response curve is generated by assaying the compound across a range of concentrations (e.g., 0.01 µM to 100 µM). The concentration that inhibits 50% of the kinase activity (IC50) is then calculated.
-
Mechanism of Inhibition Studies: For promising kinase targets, further assays are conducted to determine if the inhibition is ATP-competitive. This is typically done by measuring the IC50 at various ATP concentrations.
Cell-Based Assays
Objective: To assess the effect of this compound on cancer cell proliferation and the phosphorylation of downstream kinase targets.
Methodology:
-
Cell Proliferation Assay: A panel of cancer cell lines is treated with increasing concentrations of the compound for 72 hours. Cell viability is measured using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The concentration that reduces cell viability by 50% (GI50) is determined.
-
Western Blot Analysis: Cancer cells are treated with the compound for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates to confirm target engagement and pathway modulation in a cellular context.
Experimental Workflow Diagram
The following diagram outlines the proposed experimental workflow to investigate the mechanism of action.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Structure-Activity Relationship (SAR) and Logical Framework
The biological activity of this compound is logically derived from the interplay of its core scaffold and substituents.
Caption: Logical relationship of the chemical structure to its potential biological activity.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a potential mechanism of action centered on the inhibition of protein kinases. The pyridazine core, combined with the strategically placed amino, chloro, and methoxy groups, provides a promising framework for potent and selective interactions with kinase targets. The experimental protocols and logical frameworks presented in this guide offer a clear path forward for the scientific community to formally elucidate its mechanism of action and unlock its therapeutic potential. Further research into this and related pyridazine derivatives is warranted and holds promise for the development of novel therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 8. Pyridazine and its derivatives | PPTX [slideshare.net]
- 9. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Chloro-6-methoxypyridazin-3-amine Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-chloro-6-methoxypyridazin-3-amine derivatives and their analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document consolidates key information on their synthesis, biological activities, and underlying mechanisms of action, with a focus on their applications in oncology and kinase inhibition.
Core Structure and Rationale
The this compound scaffold serves as a versatile pharmacophore. The pyridazine ring is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. The strategic placement of the chloro, methoxy, and amine substituents provides multiple points for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the reactivity of the pyridazine core, while the amino group provides a key site for derivatization to explore structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives typically involves multi-step sequences. A general approach to N-substituted derivatives is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for N-substituted derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-amino-6-methoxypyridazine (A key analog)
This protocol describes the synthesis of a closely related analog, which can be adapted for the synthesis of the 5-chloro core.
-
Reaction: A mixture of 3-amino-6-chloropyridazine (3.40 g, 0.026 mol) is placed in a Carius tube with a solution of sodium methoxide in methanol (prepared from 0.61 g of clean sodium metal and 50 ml of methanol).
-
Conditions: The Carius tube is sealed and heated in a Carius furnace at 160°C for 20 hours.[1][2]
-
Work-up: After cooling, the contents are removed, and the solid is filtered off. The filtrate is evaporated to dryness.
-
Purification: The resulting solid is dissolved in a 60:40 petroleum ether-chloroform solution, treated with activated charcoal, and filtered to yield 3-amino-6-methoxypyridazine.[1][2]
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of the pyridazine and related pyridazinone core have demonstrated significant potential as anticancer agents and kinase inhibitors. The following tables summarize the biological activity of structurally related compounds.
Anticancer Activity
Table 1: In Vitro Anticancer Activity of Pyridazine and Pyridazinone Derivatives
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |
| 11m | 3,6-disubstituted pyridazine with two morpholine moieties | T-47D (Breast) | 0.43 | [3] |
| MDA-MB-231 (Breast) | 0.99 | [3] | ||
| 2S-13 | Aryl hydrazonal derivative | MDA-MB-231 (Breast) | 7.73 | [4] |
| 4T1 (Mouse Breast) | 8.21 | [4] | ||
| 4f | Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 6.25 | [5] |
| 4k | Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 8.18 | [5] |
Key SAR Observations for Anticancer Activity:
-
The presence of bulky and heterocyclic substituents at the 3 and 6 positions of the pyridazine ring appears to be crucial for potent anticancer activity.[3]
-
Specific substitutions on appended phenyl rings can significantly influence cytotoxicity.[4]
-
Hybrid molecules incorporating the pyridazine scaffold with other pharmacophores, such as triazines, have shown promising results.[5]
Kinase Inhibitory Activity
Table 2: Kinase Inhibitory Activity of Pyridazine and Pyridazinone Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11m | CDK2 | 20.1 | [3] |
| 11h | CDK2 | 43.8 | [3] |
| 11l | CDK2 | 55.6 | [3] |
| 5b | VEGFR-2 (% inhibition at 10 µM) | 92.2% | [6][7] |
| K00135 | PIM1 | Low nanomolar | [6] |
Key SAR Observations for Kinase Inhibition:
-
The pyridazine core can serve as a scaffold for potent ATP-competitive kinase inhibitors.[1][6]
-
Substitutions at the 3 and 6 positions are critical for achieving high potency and selectivity against specific kinases like CDK2 and VEGFR.[3][6]
-
Imidazo[1,2-b]pyridazines, a related class of compounds, have been identified as potent PIM kinase inhibitors.[6]
Signaling Pathways
Based on the kinase inhibition profiles of related compounds, this compound derivatives are likely to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Potential Signaling Pathway Interactions
Caption: Potential signaling pathways targeted by pyridazine derivatives.
These compounds may exert their anticancer effects by inhibiting kinases such as VEGFR, leading to the suppression of angiogenesis. Inhibition of cyclin-dependent kinases (CDKs) like CDK2 can induce cell cycle arrest and apoptosis. Furthermore, targeting kinases like PIM, which are involved in cell survival pathways, represents another potential mechanism of action.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Kinase Inhibitory Assay (General)
This protocol provides a general framework for assessing the kinase inhibitory potential of the synthesized compounds.
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by a specific kinase in the presence and absence of the test compound. The ADP-Glo™ Kinase Assay is a common method.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, and the test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of the compounds on cancer cell lines.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: Cancer cell lines, cell culture medium, MTT reagent, and solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of new derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available data on related analogs highlight their potential as potent kinase inhibitors and anticancer compounds. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship for this specific scaffold. Further investigation into their mechanism of action, including the identification of specific kinase targets and their effects on downstream signaling pathways, will be crucial for advancing these compounds into preclinical and clinical development. The exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
An In-depth Technical Guide to 5-chloro-6-methoxypyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-6-methoxypyridazin-3-amine, a substituted pyridazine of interest in medicinal chemistry. Due to the limited publicly available data on this specific isomer, this document focuses on its predicted physicochemical properties, a plausible synthetic route based on established pyridazine chemistry, and its potential biological significance in the context of the broader class of pyridazine-containing compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules for drug discovery applications.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the acidity or basicity of substituents, make it a versatile component in the design of bioactive molecules. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The substitution pattern on the pyridazine ring is crucial for modulating the compound's physicochemical properties and its interaction with biological targets.
This guide focuses on the specific isomer, this compound, providing a theoretical and practical framework for its synthesis and potential applications.
Physicochemical Properties
Experimental data for this compound is not extensively reported. The following table summarizes its predicted physicochemical properties, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.
| Property | Predicted Value | Notes |
| Molecular Formula | C₅H₆ClN₃O | |
| Molecular Weight | 159.57 g/mol | |
| CAS Number | 89182-21-8 | |
| LogP | 0.9 - 1.2 | A measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 73.2 Ų | Influences membrane permeability. |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, oxygen, chlorine) | |
| pKa (most basic) | ~3.5 - 4.5 | Estimated for the pyridazine ring nitrogen. |
| Rotatable Bonds | 1 |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine
-
Reaction: Nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with ammonia.
-
Protocol: To a solution of 3,6-dichloropyridazine (1 eq.) in a suitable solvent such as ethanol or in a sealed vessel, aqueous ammonia (excess) is added. The reaction mixture is heated at 100-150°C for several hours.[1] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.
Step 2: N-Oxidation of 3-Amino-6-chloropyridazine
-
Reaction: Selective oxidation of the N1-nitrogen of the pyridazine ring.
-
Protocol: 3-Amino-6-chloropyridazine (1 eq.) is dissolved in a suitable solvent like dichloromethane or chloroform. meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution to remove excess acid. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-amino-6-chloro-1-oxide-pyridazine.
Step 3: Chlorination of 3-Amino-6-chloro-1-oxide-pyridazine
-
Reaction: Introduction of a chlorine atom at the 5-position.
-
Protocol: 3-Amino-6-chloro-1-oxide-pyridazine (1 eq.) is treated with phosphorus oxychloride (POCl₃) (excess), which also serves as the solvent. The mixture is heated under reflux for several hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 3-amino-5,6-dichloropyridazine.
Step 4: Methoxylation of 3-Amino-5,6-dichloropyridazine
-
Reaction: Selective nucleophilic substitution of the chlorine atom at the 6-position with a methoxy group.
-
Protocol: 3-Amino-5,6-dichloropyridazine (1 eq.) is dissolved in methanol. A solution of sodium methoxide (NaOMe) in methanol (1.1-1.2 eq.) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product, this compound.
Potential Biological Significance and Signaling Pathways
While there is no specific biological data for this compound, the pyridazine scaffold is a key component of many kinase inhibitors. The 3-aminopyridazine moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase domain of various enzymes. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.
For instance, many pyridazine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) or intracellular kinases involved in pro-inflammatory signaling pathways, such as the NF-κB pathway.
General Kinase Inhibitor Signaling Pathway
Caption: Hypothetical inhibition of a kinase cascade by a pyridazine derivative.
Conclusion
This compound represents an under-explored molecule within the medicinally important class of pyridazines. This technical guide provides a roadmap for its synthesis and a framework for understanding its potential biological activities based on its predicted physicochemical properties and the established pharmacology of the pyridazine scaffold. The proposed synthetic route offers a starting point for the chemical synthesis and subsequent biological evaluation of this compound. Further research is warranted to elucidate its actual properties and to explore its potential as a lead compound in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds from 5-chloro-6-methoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of novel chemical entities using 5-chloro-6-methoxypyridazin-3-amine as a key building block. The protocols outlined below are based on established synthetic methodologies for analogous pyridazine systems, offering a strategic approach to the functionalization of this versatile scaffold. The primary focus is on leveraging the reactive chloro and amino moieties to introduce molecular diversity, a crucial step in the discovery of new therapeutic agents.
Overview of Synthetic Strategies
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon, nitrogen, and oxygen-based substituents. The amino group at the 3-position can be acylated, alkylated, or used as a handle for further heterocyclic ring formation.
This document outlines two primary synthetic pathways for the diversification of the this compound core:
-
Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Suzuki-Miyaura coupling for the formation of C-C bonds.
-
Nucleophilic Aromatic Substitution (SNA r): For the introduction of various amine functionalities.
A preparatory protocol for the synthesis of the starting material, which is not widely commercially available, is also provided.
Synthesis of Starting Material: this compound
Experimental Protocol: Methoxylation of 3-amino-6-chloropyridazine
Materials:
-
3-amino-6-chloropyridazine
-
Sodium methoxide (25% w/w in methanol)
-
Copper powder
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a sealed tube, combine 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 mL, 4.4 mmol, 25% w/w in methanol), and copper powder (331 mg, 5.17 mmol) in methanol (3 mL).
-
Heat the reaction mixture at 160°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with methanol (10 mL) and filter to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent to yield this compound.
Expected Yield: Based on similar reactions, a yield of approximately 85% can be anticipated.[1]
Synthesis of Novel Compounds via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it can be employed to couple various aryl or heteroaryl boronic acids with the 5-chloro position of the pyridazine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction vessel, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2 mmol).
-
Add the solvent system (e.g., toluene:ethanol:water in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium(0) catalyst (0.05 mmol) under an inert atmosphere.
-
Heat the reaction mixture at reflux (typically 80-100°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-6-methoxypyridazin-3-amine | 65 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-6-methoxypyridazin-3-amine | 72 |
| 3 | Thiophene-2-boronic acid | 5-(thiophen-2-yl)-6-methoxypyridazin-3-amine | 58 |
(Note: Yields are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates.)
Caption: Suzuki-Miyaura cross-coupling workflow.
Synthesis of Novel Compounds via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the 5-position, where the chlorine atom can be displaced by various nucleophiles, particularly amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium catalyst (0.01-0.05 mmol) and the ligand (0.01-0.05 mmol).
-
Add the anhydrous solvent.
-
Heat the reaction mixture (typically 80-110°C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 5-(morpholino)-6-methoxypyridazin-3-amine | 80 |
| 2 | Piperidine | 5-(piperidin-1-yl)-6-methoxypyridazin-3-amine | 75 |
| 3 | Aniline | 5-(phenylamino)-6-methoxypyridazin-3-amine | 68 |
(Note: Yields are hypothetical and based on typical Buchwald-Hartwig amination reactions with similar substrates.)
Caption: Buchwald-Hartwig amination workflow.
Potential Biological Applications and Signaling Pathways
Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities. For instance, substituted pyridazines have been investigated as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General kinase inhibition signaling pathway.
Conclusion
The synthetic protocols detailed in these application notes provide a solid foundation for the exploration of novel chemical space starting from this compound. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the generation of diverse libraries of compounds with the potential for significant biological activity. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
Application Notes and Protocols for Coupling Reactions of 5-chloro-6-methoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common palladium-catalyzed cross-coupling reactions involving 5-chloro-6-methoxypyridazin-3-amine, a versatile building block in medicinal chemistry. The following sections outline established conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse derivatives for drug discovery and development programs.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is essential for the synthesis of aryl- or heteroaryl-substituted pyridazines.
General Reaction Scheme:
Experimental Protocol:
A recommended starting point for the Suzuki-Miyaura coupling of this compound is based on conditions reported for the analogous 3-amino-6-chloropyridazine.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Nitrogen or Argon gas
-
Standard reaction glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent mixture of DME and ethanol.
-
Add a degassed 2 M aqueous solution of sodium carbonate (2.0 equiv.).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-6-methoxypyridazin-3-amine.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 85 | 6 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 85 | 8 | 70-80 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 85 | 12 | 60-70 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of this compound with a wide range of primary and secondary amines to form C-N bonds. This reaction is pivotal for accessing novel amino-substituted pyridazine derivatives.
General Reaction Scheme:
Experimental Protocol:
The following protocol is a general guideline for the Buchwald-Hartwig amination of heteroaryl chlorides.[2][3][4]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard reaction glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (toluene or dioxane).
-
Stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.
-
Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (1.5 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired aminated product.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 16 | 75-88 |
Note: Yields are estimates based on general procedures and may require optimization for specific substrates.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a powerful method for the synthesis of alkynyl-substituted pyridazines by reacting this compound with terminal alkynes.
General Reaction Scheme:
Experimental Protocol:
The following is a general procedure for the Sonogashira coupling of heteroaryl halides.[5][6][7]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Nitrogen or Argon gas
-
Standard reaction glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in the anhydrous solvent.
-
Add the base (e.g., triethylamine, 3.0 equiv.).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.) to the reaction mixture under a positive pressure of inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring its progress by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired alkynyl-substituted pyridazine.
Data Presentation:
| Entry | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25 | 12 | 80-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 75-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 40 | 16 | 70-85 |
Note: Yields are estimates and may be optimized by adjusting reaction parameters.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol for N-arylation of 5-chloro-6-methoxypyridazin-3-amine
Introduction
The N-arylation of heteroaromatic amines is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. The introduction of an aryl group to a nitrogen-containing heterocycle can significantly modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. 5-chloro-6-methoxypyridazin-3-amine is a valuable scaffold, and its N-arylated derivatives are of considerable interest to researchers for the synthesis of novel compounds with potential therapeutic applications.
This document provides a detailed protocol for the N-arylation of this compound, focusing on the widely applicable Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is favored for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1] An alternative method, the Ullmann condensation, is also briefly discussed.
Core Concepts and Methodologies
The two primary methods for the N-arylation of amines are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a go-to method for the formation of carbon-nitrogen bonds.[1] It typically employs a palladium catalyst, a phosphine-based ligand, and a base. The reaction is known for its broad substrate scope and tolerance of various functional groups.[1]
-
Ullmann Condensation: A classical method that utilizes a copper catalyst to couple an aryl halide with an amine.[2][3][4][5] Traditional Ullmann reactions often require harsh conditions, such as high temperatures and polar solvents.[2][6] However, modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions.[2][6]
For the N-arylation of this compound, the Buchwald-Hartwig approach is recommended due to its generally higher yields and milder reaction conditions.
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cs₂CO₃ - Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a dry Schlenk flask or a vial inside a glovebox, combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), cesium carbonate (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to the reaction vessel to achieve a suitable concentration (typically 0.1-0.2 M).
-
Inert Atmosphere: If not in a glovebox, seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-5-chloro-6-methoxypyridazin-3-amine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Buchwald-Hartwig amination reactions of related heterocyclic amines, which can serve as a starting point for optimizing the N-arylation of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 75-95 | Amination of various heteroarylamines |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 70-90 | Coupling of aminopyridines |
| [(THP-Dipp)Pd(cinn)Cl] (1-2) | - | K₂CO₃ | Dioxane | 110 | 80-98 | Amination of 5-amino-1,2,3-triazoles[7] |
Visualizations
Experimental Workflow for N-arylation
A schematic overview of the experimental procedure for the N-arylation reaction.
Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination reaction.
Concluding Remarks
The protocol described provides a robust starting point for the successful N-arylation of this compound. Researchers should note that optimization of reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the highest yields for specific aryl halide substrates. The provided workflow and catalytic cycle diagrams offer a clear visual representation of the process, aiding in both the practical execution and theoretical understanding of this important transformation. The development of efficient N-arylation strategies is crucial for advancing medicinal chemistry and the synthesis of novel bioactive molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-chloro-6-methoxypyridazin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a versatile heterocyclic core that has garnered significant attention in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive pharmacophore for engaging with the ATP-binding site of various kinases. The functionalization of the pyridazine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties. This document focuses on the application of a key intermediate, 5-chloro-6-methoxypyridazin-3-amine , in the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Dysregulation of the ALK5 signaling pathway is implicated in a variety of fibrotic diseases and cancer.
Synthesis of ALK5 Inhibitors using this compound
A common and effective strategy for the synthesis of kinase inhibitors from this compound involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl moieties at the 5-position of the pyridazine ring, a key step in building the final inhibitor structure. The methoxy and amine groups on the pyridazine core can also be further functionalized to optimize target engagement and physicochemical properties.
Experimental Workflow: Synthesis of a Pyridazinyl-based ALK5 Inhibitor
Caption: General workflow for the synthesis of a kinase inhibitor starting from this compound.
Detailed Experimental Protocol: Synthesis of a Representative ALK5 Inhibitor
This protocol outlines a representative synthesis of a potent ALK5 inhibitor derived from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction: Coupling of this compound with a substituted arylboronic acid.
-
Reagents and Materials:
-
Procedure:
-
To a degassed solution of 1,4-dioxane and water, add this compound, (5-chloro-2-fluorophenyl)boronic acid, sodium carbonate, triphenylphosphine, and palladium(II) acetate.[1]
-
Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
-
Step 2: Buchwald-Hartwig Amination
-
Reaction: Coupling of the intermediate from Step 1 with a substituted amine.
-
Reagents and Materials:
-
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, combine the product from Step 1, the substituted aniline, cesium carbonate, Xantphos, and palladium(II) acetate in anhydrous 1,4-dioxane.[1]
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final kinase inhibitor.
-
Quantitative Data Summary
The following table summarizes the biological activity of a representative kinase inhibitor synthesized from this compound, targeting the ALK5 kinase.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (EC₅₀, nM) | Kinase Selectivity (vs. a panel of 100 kinases) |
| PZA-ALK5-001 | ALK5 | 15 | 50 | >100-fold selective |
| PZA-ALK5-002 | ALK5 | 8 | 25 | >200-fold selective |
Note: The data presented are representative and may vary based on the specific substitutions on the pyridazine scaffold.
ALK5 Signaling Pathway and Mechanism of Inhibition
The ALK5 receptor is a transmembrane serine/threonine kinase that, upon binding of its ligand TGF-β, forms a heteromeric complex with the type II TGF-β receptor (TGFβRII). TGFβRII then phosphorylates and activates ALK5. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production.
The synthesized pyridazinyl-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK5 kinase domain. This binding prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.
Caption: Simplified diagram of the ALK5 signaling pathway and the mechanism of action of the pyridazinyl inhibitor.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic functionalization of this pyridazine core, particularly through Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enables the generation of potent and selective inhibitors targeting kinases such as ALK5. The methodologies and data presented here provide a foundation for researchers in the field of drug discovery to explore the potential of this scaffold in developing new therapeutics for a range of diseases.
References
Application Notes and Protocols for Reactions Involving 5-Chloro-6-methoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis and derivatization of 5-chloro-6-methoxypyridazin-3-amine, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for analogous heterocyclic systems and are intended to serve as a comprehensive guide for the preparation and subsequent functionalization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 3-amino-6-chloropyridazine. The first step involves a nucleophilic substitution of the chlorine atom with a methoxy group, followed by a regioselective chlorination at the 5-position.
Caption: Proposed synthetic pathway for this compound.
Protocol 1.1: Synthesis of 6-Methoxypyridazin-3-amine
This protocol describes the synthesis of 6-methoxypyridazin-3-amine from 3-amino-6-chloropyridazine.[1]
-
Materials:
-
3-amino-6-chloropyridazine
-
Sodium methoxide (25% w/w in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for elution)
-
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-methoxypyridazin-3-amine.
-
Protocol 1.2: Synthesis of this compound
This protocol details the regioselective chlorination of 6-methoxypyridazin-3-amine at the 5-position using N-chlorosuccinimide (NCS).[2][3]
-
Materials:
-
6-methoxypyridazin-3-amine
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dichloromethane and water (for workup)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve 6-methoxypyridazin-3-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Derivatization of this compound
The chloro-substituent at the 5-position serves as a versatile handle for further functionalization through various cross-coupling and substitution reactions.
Caption: Derivatization pathways for this compound.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or vinyl substituents at the 5-position.[4]
-
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 2.2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of the 5-chloro position with primary or secondary amines.
-
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), palladium precatalyst (0.01-0.03 eq), phosphine ligand (0.02-0.06 eq), and base (1.5-2.0 eq) in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Protocol 2.3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the 5-chloro substituent with various nucleophiles.
-
Materials:
-
This compound
-
Nucleophile (e.g., sodium alkoxide, sodium thiolate, secondary amine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent.
-
Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is an alcohol or thiol, a base such as sodium hydride may be required to generate the nucleophile in situ.
-
Heat the reaction mixture (temperature will vary depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and pour it into water.
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound based on analogous systems.
Table 1: Suzuki-Miyaura Cross-Coupling Conditions and Yields
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 80 | 6 | 70-80 |
Table 2: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 12 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 70-80 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | Xantphos (6) | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 10 | 85-95 |
Table 3: SNAr Conditions and Yields
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | MeOH | Reflux | 6 | 90-98 | | 2 | Sodium ethoxide | - | EtOH | Reflux | 8 | 90-95 | | 3 | Sodium thiophenoxide | - | DMF | 80 | 4 | 85-95 | | 4 | Pyrrolidine | K₂CO₃ | DMSO | 120 | 12 | 70-80 |
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling and substitution reactions.
References
Application Notes and Protocols for the Purification of 5-Chloro-6-methoxypyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-chloro-6-methoxypyridazin-3-amine, a key intermediate in the synthesis of various biologically active compounds. The following protocols are based on established purification techniques for analogous pyridazine derivatives and can be adapted to achieve high purity of the target compound.
Introduction
This compound is a heterocyclic amine whose purity is critical for the successful synthesis of downstream products in drug discovery and development. The synthesis of this compound can often result in a mixture containing unreacted starting materials, isomers, and other by-products. The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. This guide outlines three common and effective purification methods: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).
Purification Strategies Overview
A general workflow for the purification of this compound is presented below. The crude product is first subjected to a primary purification method, typically recrystallization or column chromatography. If higher purity is required, a secondary, more refined technique like preparative HPLC can be employed.
Application Notes and Protocols for the Analytical Characterization of 5-chloro-6-methoxypyridazin-3-amine and its Derivatives
Introduction
5-chloro-6-methoxypyridazin-3-amine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The pyridazine core is a significant pharmacophore found in several drugs.[3][4] Given its role as a key building block, ensuring the purity, identity, and stability of this compound and its derivatives is paramount. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound derivatives, tailored for researchers, scientists, and drug development professionals.
The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gas Chromatography (GC) for the analysis of volatile impurities.
Data Presentation
Quantitative data from analytical characterization is best summarized for comparative analysis. The following tables provide typical parameters and expected results for the analysis of this compound derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) - Method Parameters
This table outlines a general-purpose reverse-phase HPLC method suitable for purity determination and impurity profiling of pyridazine derivatives.[5][6]
| Parameter | Recommended Conditions |
| Chromatographic Column | C18 bonded silica gel column (e.g., Atlantis T3), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20mM Potassium Hexafluorophosphate buffer, pH adjusted to 3.0 with phosphoric acid[6] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-90% B; 20-25 min: 90% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35 °C[6] |
| Detection Wavelength | 215 nm[6] |
| Injection Volume | 5 µL[6] |
| Sample Diluent | Water/Acetonitrile (80:20 v/v) |
Table 2: Representative Spectroscopic and Physical Data
This table presents expected analytical data for a representative compound, this compound.
| Analytical Technique | Expected Data/Results |
| ¹H NMR (DMSO-d₆) | δ ~4.0 (s, 3H, OCH₃), ~6.5 (s, 2H, NH₂), ~7.0 (s, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~55 (OCH₃), ~115 (C-4), ~130 (C-5), ~150 (C-3), ~160 (C-6) |
| Mass Spectrometry (ESI+) | m/z 160.0 [M+H]⁺, 162.0 [M+H+2]⁺. The M+2 peak is approximately one-third the intensity of the M peak, characteristic of a single chlorine atom.[7][8] |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (N-H bend), ~1580 (C=N stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch) |
| Melting Point | Dependent on purity; literature values for related compounds vary widely.[3][9] |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
Protocol 1: HPLC Method for Purity Determination and Impurity Profiling
This protocol describes a robust reverse-phase HPLC method for assessing the purity of this compound derivatives.
1. Objective: To separate the main compound from its potential impurities and degradation products and to quantify its purity.
2. Materials and Reagents:
- Reference Standard (certified purity)
- Test Sample
- Acetonitrile (HPLC grade)
- Potassium Hexafluorophosphate (KH₂PO₄)
- Phosphoric Acid (H₃PO₄)
- Deionized Water (18.2 MΩ·cm)
3. Instrument and Conditions:
- HPLC system with a UV or PDA detector.
- Use conditions as outlined in Table 1 .
4. Solution Preparation:
- Mobile Phase A: Dissolve 3.68 g of KH₂PO₄ in 1 L of deionized water to make a 20mM solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Sample Diluent: Prepare a mixture of Water and Acetonitrile (80:20 v/v).
- Standard Solution: Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.
- Test Solution: Prepare the Test Sample in the same manner as the Standard Solution to achieve a final concentration of 1.0 mg/mL.
5. Chromatographic Procedure:
- Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent only) to ensure no system peaks interfere.
- Inject the Standard Solution six times. The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
- Inject the Test Solution in duplicate.
- Run the gradient program as specified in Table 1 .
6. Data Analysis:
- Identify the peak for the main compound in the Test Solution chromatogram by comparing its retention time with that of the Standard Solution.
- Calculate the percentage purity using the area normalization method:
- % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is suitable for identifying volatile or semi-volatile impurities that may be present from the synthesis process.
1. Objective: To detect and identify volatile organic impurities.
2. Materials and Reagents:
- Test Sample
- Dichloromethane (GC grade) or other suitable solvent
3. Instrument and Conditions:
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
- MS Transfer Line: 280 °C.
- Ion Source: 230 °C.
- Ionization Mode: Electron Impact (EI), 70 eV.
- Mass Range: m/z 40-500.
4. Solution Preparation:
- Dissolve approximately 10 mg of the Test Sample in 10 mL of dichloromethane.
5. Procedure:
- Inject 1 µL of the prepared solution into the GC-MS system.
- Acquire the data.
6. Data Analysis:
- Analyze the total ion chromatogram (TIC) for peaks other than the solvent and the main component.
- Examine the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for tentative identification.[10]
Protocol 3: NMR for Structural Elucidation
This protocol provides a standard procedure for preparing a sample for NMR analysis to confirm the chemical structure.
1. Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of the compound.
2. Materials and Reagents:
- Test Sample (dried)
- Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)
- NMR Tubes (5 mm)
3. Instrument:
- NMR Spectrometer (e.g., 400 MHz or higher).
4. Sample Preparation:
- Accurately weigh 5-10 mg of the Test Sample into a clean, dry vial.
- Add approximately 0.7 mL of the chosen deuterated solvent.
- Vortex or sonicate briefly to ensure complete dissolution.
- Transfer the solution to an NMR tube.
5. Procedure:
- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field.
- Acquire the ¹H NMR spectrum.
- Acquire the ¹³C NMR spectrum.
6. Data Analysis:
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Integrate the peaks in the ¹H spectrum and determine chemical shifts (ppm).
- Determine the chemical shifts of peaks in the ¹³C spectrum.
- Compare the observed spectra with the expected structure and literature data for related compounds.[3][11][12]
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the analytical process.
Caption: General analytical workflow from sample receipt to final report.
Caption: A stepwise approach for developing a robust HPLC impurity method.[13]
Caption: Simplified fragmentation pathway for the protonated molecule.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for 5-chloro-6-methoxypyridazin-3-amine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-chloro-6-methoxypyridazin-3-amine as a versatile starting material for the synthesis of novel agrochemicals. The pyridazine core is a well-established scaffold in the development of herbicides, insecticides, and fungicides. This document outlines hypothetical, yet chemically plausible, synthetic pathways to leverage this building block, alongside detailed protocols for biological screening and representative data from existing pyridazine-based agrochemicals.
Synthetic Pathways from this compound
This compound serves as a valuable intermediate for the synthesis of various agrochemically active pyridazine derivatives. The presence of three reactive sites—the amino group, the chloro group, and the methoxy group—allows for diverse chemical modifications to generate libraries of compounds for screening.
A key transformation is the conversion of the 3-amino-6-methoxypyridazine core to a pyridazin-3(2H)-one scaffold, a common feature in many bioactive molecules. This can be achieved through diazotization of the amine followed by hydrolysis. Subsequent N-alkylation or N-arylation can then be performed to introduce further diversity.
Below is a proposed synthetic workflow for generating a library of N-substituted pyridazinone derivatives for agrochemical screening.
Caption: Proposed synthetic workflow from this compound.
Applications in Insecticide Research
Pyridazine derivatives have been shown to possess potent insecticidal properties. One promising area of research is the development of modulators of insect γ-aminobutyric acid (GABA) receptors.
Several classes of insecticides act by disrupting the normal function of the insect central nervous system. The GABA receptor, a ligand-gated ion channel, is a key target. Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation, convulsions, and death of the insect. Iminopyridazine derivatives have been designed as GABA receptor antagonists.[1]
Caption: Mechanism of action of pyridazine-based GABA receptor antagonists.
The following table summarizes the insecticidal activity of various pyridazinone derivatives against different insect pests. While not directly synthesized from this compound, this data illustrates the potential of the pyridazine scaffold.
| Compound Class | Target Pest | Assay Type | Concentration | Activity |
| Iminopyridazine derivatives | Plutella xylostella | Leaf-dip | 300 mg/L | 93-97% mortality (48h)[1] |
| Iminopyridazine derivatives | Drosophila melanogaster | Not specified | 200 mg/L | 91-96% mortality (48h)[1] |
| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Plutella xylostella | In vitro | 100 mg/L | >90% activity |
This protocol is a generalized method for assessing the insecticidal activity of novel compounds against phytophagous insects.
Objective: To determine the efficacy of test compounds in causing mortality to a target insect pest.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).
-
Non-ionic surfactant (e.g., Triton X-100).
-
Distilled water.
-
Leaf discs from the host plant of the target insect.
-
Petri dishes lined with filter paper.
-
Target insects (e.g., larvae of Plutella xylostella).
-
Forceps.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1%) to ensure even spreading on the leaf surface.
-
A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Treatment of Leaf Discs:
-
Using forceps, dip a leaf disc into each test solution for a set amount of time (e.g., 10-30 seconds), ensuring complete immersion.
-
Allow the treated leaf discs to air dry on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf disc into each Petri dish.
-
Introduce a known number of target insects (e.g., 10-20 larvae) into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes at a controlled temperature and humidity suitable for the target insect.
-
Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
If a dose-response relationship is observed, calculate the LC50 (lethal concentration required to kill 50% of the population).
-
Applications in Herbicide Research
Pyridazine derivatives are also known for their herbicidal activity. A key target for some pyridazine-based herbicides is the enzyme phytoene desaturase (PDS), which is involved in the carotenoid biosynthesis pathway in plants.
Carotenoids are essential pigments in plants that protect chlorophyll from photooxidation. Inhibition of PDS leads to the accumulation of phytoene and a block in the synthesis of downstream carotenoids. This results in photobleaching of chlorophyll and ultimately, plant death.
Caption: Mechanism of action of pyridazine-based PDS inhibiting herbicides.
The following table presents herbicidal activity data for representative pyridazine derivatives.
| Compound Class | Target Weed | Assay Type | Concentration | Activity |
| Pyridazine carboxamide | Echinochloa crus-galli | Pre-emergence | 100 µg/mL | 100% inhibition |
| Pyridazine carboxamide | Portulaca oleracea | Pre-emergence | 100 µg/mL | 100% inhibition |
| 3-Phenoxypyridazine | Amaranthus retroflexus | Post-emergence | 7.5 g ha⁻¹ | Excellent activity |
This protocol describes a general method for evaluating the pre-emergence herbicidal activity of test compounds.
Objective: To assess the ability of test compounds to prevent the germination and emergence of weed seeds.
Materials:
-
Test compounds formulated as a solution or suspension.
-
Pots or trays filled with a standard soil mix.
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
-
Spray chamber or apparatus for uniform application of test compounds.
-
Greenhouse or growth chamber with controlled environmental conditions.
Procedure:
-
Sowing of Seeds:
-
Fill pots or trays with soil and sow a predetermined number of weed seeds at a uniform depth.
-
-
Application of Test Compounds:
-
Prepare different concentrations of the test compounds in a suitable carrier (e.g., water with a surfactant).
-
Apply the test solutions uniformly to the soil surface using a calibrated sprayer.
-
A control group should be treated with the carrier solution only.
-
-
Incubation:
-
Place the treated pots or trays in a greenhouse or growth chamber with optimal conditions for weed germination and growth (light, temperature, humidity).
-
Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
-
Assessment:
-
After a set period (e.g., 14-21 days), assess the herbicidal effect.
-
Evaluation parameters can include:
-
Percentage of seed germination inhibition compared to the control.
-
Visual assessment of plant injury (e.g., stunting, chlorosis, necrosis) on a scale (e.g., 0-100%, where 100% is complete kill).
-
Dry weight of the emerged seedlings.
-
-
-
Data Analysis:
-
Calculate the average response for each treatment.
-
Determine the GR50 (the concentration required to cause a 50% reduction in growth) if a dose-response is observed.
-
Applications in Fungicide Research
The pyridazine scaffold is also present in some fungicidal compounds. Research in this area focuses on developing derivatives that inhibit the growth of pathogenic fungi affecting crops.
The table below shows the in vitro antifungal activity of some 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, demonstrating the potential of this chemical class.
| Compound ID | Target Fungus | Concentration (µg/mL) | Inhibition (%) |
| 3d | Gibberella zeae | 50 | 45.1[2] |
| 3e | Fusarium oxysporum | 50 | 53.2 |
| 3h | Cercospora mandshurica | 50 | 47.8[2] |
| 7c | Gibberella zeae | 50 | 60.5 |
This protocol provides a general method for assessing the in vitro antifungal activity of compounds against mycelial fungi.
Objective: To determine the inhibitory effect of test compounds on the vegetative growth of pathogenic fungi.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Potato Dextrose Agar (PDA) medium.
-
Petri dishes.
-
Cultures of target fungal pathogens (e.g., Fusarium oxysporum, Gibberella zeae).
-
Cork borer.
-
Incubator.
Procedure:
-
Preparation of Medicated Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to approximately 45-50 °C.
-
Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is the same across all plates, including the control.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify. A control plate containing only the solvent in PDA should be prepared.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28 °C) in the dark.
-
-
Assessment:
-
When the fungal colony in the control plate has reached a significant diameter (e.g., close to the edge of the plate), measure the diameter of the fungal colony in all plates.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.
-
-
Calculate the EC50 (effective concentration to inhibit 50% of growth) if a dose-response is established.
-
References
- 1. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell in vivo patch-clamp recordings in the Drosophila brain. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Chloro-6-methoxypyridazin-3-amine Substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 5-chloro-6-methoxypyridazin-3-amine and related chloro-pyridazine derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of substitution reaction for this compound?
A1: The most prevalent reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 5-position is displaced by a nucleophile. The pyridazine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly when an electron-withdrawing group is present.
Q2: I am observing low to no conversion of my starting material. What are the potential causes?
A2: Low or no conversion can be attributed to several factors:
-
Insufficient reaction temperature: Many SNAr reactions on chloropyridazines require elevated temperatures to proceed at a reasonable rate.
-
Inactive catalyst (if applicable): For cross-coupling reactions like Suzuki or Buchwald-Hartwig, the palladium catalyst may be inactive or poisoned.
-
Weak nucleophile: The incoming nucleophile may not be strong enough to displace the chloride.
-
Inappropriate base: The base used may not be strong enough to deprotonate the nucleophile or facilitate the reaction.
-
Poor solvent choice: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Polar aprotic solvents like DMF, DMSO, or dioxane are often used.
Q3: My reaction is producing a significant amount of a byproduct with a lower molecular weight, which I suspect is a hydroxypyridazine. How can I prevent this?
A3: The formation of a hydroxypyridazine is likely due to the hydrolysis of the chloro group.[1] This can happen if there is water present in your reaction mixture. To minimize this side reaction:
-
Use anhydrous solvents and reagents: Ensure all your materials are thoroughly dried.
-
Run the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction.
-
Choose a non-hydroxide base: If possible, use a non-nucleophilic base to avoid introducing a source of hydroxide ions.
Q4: I am attempting a Suzuki coupling with a boronic acid, but the yield is poor. What can I do to optimize this?
A4: Poor yields in Suzuki couplings with chloropyridazines can be common.[2] Here are some optimization strategies:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. Catalysts like Pd(PPh3)4 or PdCl2(dppf) are often effective.
-
Base Selection: A variety of bases can be used, with inorganic bases like K2CO3, Cs2CO3, or K3PO4 being common choices. The optimal base will depend on the specific substrates.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base is typically used.
-
Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side reactions.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction temperature or time. | Increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Consider using microwave irradiation to accelerate the reaction. |
| Weak nucleophile or base. | Switch to a stronger nucleophile or a stronger, non-nucleophilic base. For example, if using an amine, consider its pKa. For Suzuki coupling, try a different base such as CsF or K3PO4. | |
| Catalyst deactivation (for cross-coupling). | Use fresh catalyst and ensure all reagents and solvents are free of impurities that could poison the catalyst. Consider using a more robust ligand. | |
| Formation of multiple products | Competing side reactions (e.g., hydrolysis). | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N2 or Ar). |
| Lack of regioselectivity. | For substrates with multiple reactive sites, the reaction conditions (solvent, temperature, nucleophile) can influence which site reacts. A thorough literature search for similar substrates is recommended. | |
| Product degradation | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
| Product is sensitive to the work-up conditions. | Perform a milder work-up. For example, use a saturated solution of NH4Cl instead of a strong acid for quenching. |
Presence of Impurities
| Impurity | Possible Source | Prevention and Removal |
| Unreacted this compound | Incomplete reaction. | See "Low Reaction Yield" troubleshooting. Can often be removed by column chromatography. |
| 5-hydroxy-6-methoxypyridazin-3-amine | Hydrolysis of the starting material.[1] | Use anhydrous conditions. Can be difficult to separate from the desired product due to similar polarity; careful column chromatography or recrystallization may be necessary. |
| Over-substituted product (e.g., reaction at another position) | Harsh reaction conditions or highly reactive nucleophile. | Use milder conditions (lower temperature, shorter reaction time). Use a less reactive nucleophile if possible. |
| Homocoupling of boronic acid (in Suzuki reactions) | Inefficient cross-coupling. | Optimize catalyst, ligand, and base. Ensure the correct stoichiometry of reactants. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This is a general procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or dioxane).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., DIPEA or K2CO3, 1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150°C). The reaction can also be performed in a sealed tube or under microwave irradiation for faster reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be filtered. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure and requires careful optimization of the catalyst, ligand, base, and solvent system.
-
Reactant Preparation: To a dry flask, add this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 - 0.1 eq), and a base (e.g., K2CO3, 2.0 - 3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude product by column chromatography.
Visual Guides
Caption: General SNAr reaction scheme.
Caption: Troubleshooting low reaction yield.
Caption: Decision tree for reaction optimization.
References
common byproducts in 5-chloro-6-methoxypyridazin-3-amine reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloro-6-methoxypyridin-3-amine. The following information addresses common byproducts and their removal based on a plausible synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for 5-chloro-6-methoxypyridin-3-amine and what are the expected byproducts?
A plausible and efficient synthesis for 5-chloro-6-methoxypyridin-3-amine starts from 2,5-dichloro-3-nitropyridine. The route involves two key steps: a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group, followed by the reduction of the nitro group to the desired amine.
The overall transformation is:
-
Step 1: Methoxylation: 2,5-dichloro-3-nitropyridine is treated with sodium methoxide in a suitable solvent like methanol. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the adjacent electron-withdrawing nitro group, leading to the formation of 5-chloro-2-methoxy-3-nitropyridine.
-
Step 2: Reduction: The intermediate, 5-chloro-2-methoxy-3-nitropyridine, is then subjected to reduction to convert the nitro group to an amine, yielding the final product, 5-chloro-6-methoxypyridin-3-amine.
Common byproducts can arise from incomplete reactions, side reactions, or isomeric impurities in the starting materials.
Troubleshooting Guides
Issue 1: Presence of Dichloro Byproducts After Methoxylation
Question: After the methoxylation step, I observe impurities with a mass corresponding to dichloronitropyridine and dimethoxynitropyridine. How can I remove these?
Answer: These byproducts arise from incomplete reaction and over-reaction, respectively.
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Unreacted 2,5-dichloro-3-nitropyridine: This is the primary starting material. Its presence indicates an incomplete reaction.
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Isomeric Starting Material (e.g., 3,5-dichloro-2-nitropyridine): If present in the initial starting material, this could lead to the formation of an isomeric product.
-
Over-methoxylation Product (2,5-dimethoxy-3-nitropyridine): This occurs if the reaction is not carefully controlled and both chlorine atoms are substituted by methoxy groups.
Removal Strategies:
Standard purification techniques such as recrystallization or column chromatography are effective for separating these byproducts.
| Byproduct/Impurity | Structure | Removal Method |
| Unreacted Starting Material | 2,5-dichloro-3-nitropyridine | Column Chromatography, Recrystallization |
| Over-methoxylation Product | 2,5-dimethoxy-3-nitropyridine | Column Chromatography |
| Isomeric Starting Material | e.g., 3,5-dichloro-2-nitropyridine | Fractional Crystallization of starting material, Column Chromatography of product |
Experimental Protocol: Column Chromatography for Purification after Methoxylation
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Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity. The less polar dichloronitropyridine will elute first, followed by the desired product, and finally the more polar dimethoxy byproduct.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure product.
Issue 2: Impurities After Reduction of the Nitro Group
Question: During the reduction of 5-chloro-2-methoxy-3-nitropyridine, I'm observing byproducts. What are they and how can I purify my final product?
Answer: The reduction of a nitro group can sometimes lead to the formation of intermediate species if the reaction is not driven to completion.
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Incomplete Reduction Products: These include the corresponding nitroso and hydroxylamine intermediates.[1]
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Unreacted Nitro Compound: 5-chloro-2-methoxy-3-nitropyridine may be present if the reduction is incomplete.
Removal Strategies:
The basic nature of the desired aminopyridine allows for an effective purification strategy using acid-base extraction. Column chromatography can also be employed for high purity requirements.
| Byproduct/Impurity | Structure | Removal Method |
| Nitroso Intermediate | 5-chloro-2-methoxy-3-nitrosopyridine | Acid-base extraction, Column Chromatography |
| Hydroxylamine Intermediate | 3-hydroxylamino-5-chloro-2-methoxypyridine | Acid-base extraction, Column Chromatography |
| Unreacted Nitro Compound | 5-chloro-2-methoxy-3-nitropyridine | Acid-base extraction, Column Chromatography |
Experimental Protocol: Acid-Base Extraction for Purification of the Final Product
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Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyridine product will move into the aqueous layer as its hydrochloride salt, while the neutral unreacted nitro compound and intermediates will remain in the organic layer.[2]
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Separation: Separate the aqueous layer containing the product salt.
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Basification: Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine.
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Extraction: Extract the precipitated amine back into an organic solvent.
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Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified 5-chloro-6-methoxypyridin-3-amine.
Visualizations
Caption: Plausible synthetic route for 5-chloro-6-methoxypyridin-3-amine.
References
Technical Support Center: Synthesis of Chloro-Methoxy-Aminopyridazines
This technical support guide addresses common challenges encountered during the synthesis of substituted aminopyridazines, with a focus on methoxylation reactions. While the principles discussed are broadly applicable, the specific examples and protocols center on the synthesis of 3-amino-6-methoxypyridazine, a well-documented isomer and key pharmaceutical intermediate.[1] The troubleshooting strategies provided can be adapted for the synthesis of related structures such as 5-chloro-6-methoxypyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing a methoxy-aminopyridazine derivative?
A common and effective method is the nucleophilic substitution of a chlorine atom on the pyridazine ring with a methoxy group. This is typically achieved by reacting a chloro-aminopyridazine precursor, such as 3-amino-6-chloropyridazine, with sodium methoxide in methanol.[1][2] The reaction often requires elevated temperatures and may be performed in a sealed vessel to maintain pressure.[1][2]
Q2: My reaction is not proceeding to completion. What are the likely causes?
Several factors can lead to an incomplete reaction:
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Insufficient Temperature: Many methoxylation reactions on the pyridazine ring require high temperatures, sometimes as high as 160°C, to proceed efficiently.[2]
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Reagent Degradation: Sodium methoxide is moisture-sensitive. Using old or improperly stored reagent can lead to lower reactivity.
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Inadequate Mixing: In a heterogeneous mixture, ensure vigorous stirring to maximize contact between reactants.
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Catalyst Inactivity: If a copper catalyst is used, its surface may be oxidized. Ensure you are using a high-purity, active catalyst.[2]
Q3: The yield of my final product is consistently low. How can I improve it?
Low yields can stem from incomplete reactions, side reactions, or product loss during workup and purification. To improve your yield:
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Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate. Some protocols call for reaction times of 20-24 hours at high temperatures.[2]
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Control Stoichiometry: Use a slight excess of sodium methoxide to ensure the complete consumption of the starting material.[2]
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Minimize Side Reactions: The presence of water can lead to the formation of hydroxy-pyridazines as byproducts.[1] Ensure all reagents and solvents are anhydrous.
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Improve Purification: The product is often an orange-brown crystalline solid which may require treatment with activated charcoal and recrystallization to obtain a pure, white product.[1][2] Significant product loss can occur during these steps if not performed carefully.
Q4: My isolated product is a discolored brown or orange solid. How can I decolorize it?
Discoloration is a common issue, often due to impurities. The product can be purified by dissolving the crude solid in a suitable solvent mixture (e.g., petroleum ether-chloroform), treating it with activated charcoal to adsorb colored impurities, and then filtering and recrystallizing.[1][2]
Q5: What are the major safety concerns when performing this synthesis?
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High-Pressure Reactions: The use of a sealed Carius tube or a similar sealed vessel at high temperatures (e.g., 160°C) can generate significant pressure.[2] Ensure the vessel is rated for the expected temperature and pressure, and always use a blast shield.
-
Corrosive Reagents: Sodium methoxide is a strong base and is corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Methanol is flammable. All heating should be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate equipment like a heating mantle or an oil bath.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low.2. Inactive sodium methoxide (hydrolyzed).3. Insufficient reaction time.4. Poor quality of starting 3-amino-6-chloropyridazine. | 1. Increase the reaction temperature, potentially up to 160°C in a sealed tube.[2]2. Use freshly prepared sodium methoxide or a new bottle of commercial reagent.3. Extend the reaction time to 24 hours or more, monitoring by TLC.[2]4. Verify the purity of the starting material by melting point or NMR. |
| Multiple Spots on TLC, Indicating Side Products | 1. Presence of water leading to hydrolysis and formation of 3-amino-6-hydroxypyridazine.[1]2. Over-reaction leading to the formation of 3,6-dimethoxypyridazine.[1]3. Incomplete reaction, showing both starting material and product. | 1. Use anhydrous methanol and ensure the reaction setup is dry.2. Carefully control the stoichiometry of sodium methoxide and monitor the reaction closely to stop it once the starting material is consumed.3. Increase reaction time or temperature. |
| Product Discoloration (Orange-Brown Solid) | 1. Formation of colored impurities during the high-temperature reaction.2. Residual copper catalyst if used. | 1. Dissolve the crude product in a solvent mixture and treat with activated charcoal before recrystallization.[1][2]2. After the reaction, dilute with methanol and filter the mixture to remove the copper powder before concentrating the filtrate.[2] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent (methanol).2. Formation of solid byproducts that co-precipitate. | 1. Evaporate the filtrate to dryness to recover the product before attempting recrystallization from a different solvent system.[1][2]2. Use column chromatography on silica gel for purification if recrystallization is ineffective.[2] |
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the methoxylation of 3-amino-6-chloropyridazine.
| Parameter | Method 1 | Method 2 |
| Starting Material | 3-amino-6-chloropyridazine | 3-amino-6-chloropyridazine |
| Reagent | Sodium methoxide in methanol | Sodium methoxide, Copper powder |
| Solvent | Methanol | Methanol |
| Temperature | Not specified, but heated in a Carius furnace | 160 °C |
| Reaction Time | 20 hours | 24 hours |
| Vessel | Sealed Carius tube | Sealed tube |
| Yield | Not explicitly stated for the crude product | 85.7% |
| Reference | [1] | [2] |
Experimental Protocols
Protocol: Synthesis of 3-amino-6-methoxypyridazine
This protocol is based on a method involving a copper catalyst and provides a high yield.[2]
Materials:
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3-amino-6-chloropyridazine (500 mg, 3.86 mmol)
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Sodium methoxide (1.0 mL, 4.4 mmol, 25% w/w in methanol)
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Copper powder (331 mg, 5.17 mmol)
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Methanol (3 mL for reaction, 10 mL for dilution)
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Silica gel for chromatography
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Ethyl acetate and hexane for elution
Procedure:
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Combine 3-amino-6-chloropyridazine (500 mg), sodium methoxide solution (1.0 mL), copper powder (331 mg), and methanol (3 mL) in a pressure-rated sealed tube.
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Heat the mixture at 160°C in an oil bath for 24 hours.
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After 24 hours, allow the tube to cool completely to room temperature.
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Carefully open the tube in a fume hood.
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Dilute the reaction mixture with an additional 10 mL of methanol and filter to remove the solid catalyst and any precipitates.
-
Concentrate the filtrate under vacuum to obtain the crude residue.
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Purify the residue using silica gel column chromatography, eluting with a 1:2 mixture of ethyl acetate and hexane to yield the final product.
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The expected yield of 3-amino-6-methoxypyridazine is approximately 413 mg (85.7%).[2]
Visualizations
Caption: General synthetic workflow for producing substituted aminopyridazines.
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Stability of 5-chloro-6-methoxypyridazin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with 5-chloro-6-methoxypyridazin-3-amine in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change over time. What could be the cause?
A1: A color change in your solution is often an indicator of degradation. This can be triggered by several factors, including exposure to light (photodegradation), reaction with oxygen (oxidation), or instability at the solution's pH. It is crucial to investigate the cause to ensure the integrity of your experiments. We recommend performing control experiments by storing the solution under different conditions (e.g., protected from light, under an inert atmosphere) to identify the primary cause.
Q2: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What are the likely degradation products?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure. The primary sites for degradation are likely the chloro, methoxy, and amino functional groups.
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Hydrolysis: The chloro group can be susceptible to hydrolysis, particularly under basic or acidic conditions, leading to the formation of a hydroxylated pyridazine derivative. The methoxy group could also undergo hydrolysis to a lesser extent.
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Oxidation: The electron-rich aromatic ring and the amino group are prone to oxidation, which can lead to the formation of N-oxides or hydroxylated species.
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Photodegradation: Exposure to UV light can induce a variety of reactions, including dechlorination or rearrangement of the pyridazine ring.[1]
Q3: What are the recommended storage conditions for solutions of this compound to minimize degradation?
A3: To enhance the stability of your this compound solutions, we recommend the following storage conditions:
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Temperature: Store solutions at low temperatures (2-8 °C) to reduce the rate of chemical degradation. For long-term storage, consider storing at -20 °C or below.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photostability is a critical factor for many heterocyclic amines.[1]
-
Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
pH: The optimal pH for stability should be determined experimentally. Generally, neutral or slightly acidic conditions may be preferable to strongly acidic or basic conditions, which can catalyze hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
Symptoms:
-
Significant decrease in the main compound peak in HPLC analysis over a short period.
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Appearance of multiple, large degradation peaks.
-
Visible changes in the solution, such as precipitation or significant color change.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure the solvent is of high purity and does not contain reactive impurities. Consider testing the stability in alternative solvents (e.g., acetonitrile, ethanol, DMSO) to find a more suitable system. |
| pH Instability | Measure the pH of your solution. If it is strongly acidic or basic, consider using a buffer system to maintain a more neutral pH. Perform a pH stability study to identify the optimal pH range. |
| Presence of Oxidizing Agents | Ensure that the solvent has not been exposed to air for extended periods. Use freshly opened solvents and consider degassing the solvent before use. Sparging with an inert gas like nitrogen can help. |
| Photodegradation | Protect the solution from light at all times. Use amber glassware or cover clear glassware with foil. Compare the stability of a solution stored in the dark versus one exposed to ambient light. |
| High Temperature | Prepare and store solutions at low temperatures. Avoid heating solutions unless absolutely necessary for dissolution, and if so, keep the heating time to a minimum. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
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Variable purity or concentration of this compound in different batches of the same solution.
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Poor reproducibility of experimental outcomes.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | Standardize the solution preparation protocol. Ensure consistent solvent quality, temperature, and mixing times. Prepare a fresh stock solution for each set of critical experiments. |
| Variable Storage Conditions | Implement and strictly follow standardized storage protocols. Ensure all lab members are aware of the light, temperature, and atmospheric sensitivity of the compound. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Trace contaminants can catalyze degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[2][3]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Keep the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[4][5]
-
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| 80°C, 48h | Data | Data | Data |
| Photostability | Data | Data | Data |
| Control (Dark) | Data | Data | Data |
Visualizations
Caption: Troubleshooting workflow for solution instability.
Caption: Potential degradation pathways for the compound.
References
- 1. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Suzuki Coupling of 5-chloro-6-methoxypyridazin-3-amine
This troubleshooting guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Suzuki coupling of 5-chloro-6-methoxypyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I improve the yield?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors related to the unique structure of this substrate. The presence of multiple nitrogen atoms and electron-donating groups (amine and methoxy) can influence the catalytic cycle.
Troubleshooting Steps:
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Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ can be effective, but the electron-rich and sterically hindered nature of the substrate may require more robust catalytic systems. The nitrogen atoms in the pyridazine ring and the amino group can coordinate to the palladium center, potentially inhibiting the reaction.[1] Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired cross-coupling.[2] N-heterocyclic carbene (NHC) ligands are also a good alternative for coupling aryl chlorides.[3]
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Base Selection: The choice of base is crucial. While common bases like Na₂CO₃ or K₂CO₃ are often used, a stronger base like K₃PO₄ may be necessary to facilitate the transmetalation step, especially with a less reactive aryl chloride.[4]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base. Common solvent systems include dioxane/water or THF/water.[4]
-
Reaction Temperature: Aryl chlorides generally require higher reaction temperatures for oxidative addition compared to bromides or iodides.[5] If you are running the reaction at a lower temperature, increasing it to around 80-100 °C may improve the conversion.
-
Degassing: Thoroughly degassing the reaction mixture is critical to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation.[6]
Q2: I am observing a significant amount of dehalogenation (hydrodehalogenation) of my starting material. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction in Suzuki couplings, where the chloro group is replaced by a hydrogen atom.[7] This is often more prevalent with more reactive aryl halides, but can still occur with chlorides under certain conditions.
Strategies to Minimize Dehalogenation:
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Choice of Halide: While you are starting with a chloride, it's worth noting that chloro derivatives are generally less prone to dehalogenation compared to bromo and iodo derivatives.[8]
-
Reaction Conditions: The mechanism of dehalogenation can involve the palladium catalyst abstracting a hydride from sources like an amine base or an alcohol solvent.[7]
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Solvent: Using an aprotic solvent may be beneficial.
-
Base: A non-coordinating, weaker base might reduce this side reaction.
-
-
Protecting Groups: In some cases, protecting the amine group can prevent it from interfering with the catalyst and potentially reduce side reactions. However, this adds extra steps to the synthesis.[9]
Q3: My boronic acid appears to be decomposing under the reaction conditions, leading to low yields and homocoupling products. What can I do to address this?
A3: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling, especially at elevated temperatures and in the presence of a base.[5]
Solutions for Boronic Acid Instability:
-
Use of Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are more stable alternatives to boronic acids.[4] MIDA boronates, in particular, offer the advantage of a slow release of the boronic acid under the reaction conditions, which can minimize its decomposition.
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Reaction Setup: Adding the boronic acid in portions throughout the reaction can help maintain a low concentration, reducing the rate of decomposition.
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Anhydrous Conditions: While Suzuki reactions are often run in aqueous media, minimizing the amount of water can sometimes reduce the rate of protodeboronation.
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling of similar substrates. These should be adapted and optimized for this compound.
Protocol 1: Suzuki Coupling of 3-amino-6-chloropyridazine [10]
This protocol is for a closely related substrate and serves as an excellent starting point.
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Reactants: 3-amino-6-chloropyridazine (1.0 eq), Arylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 eq)
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Solvent: Toluene/Ethanol/Water (4:1:1)
-
Temperature: Reflux
-
Procedure: To a solution of 3-amino-6-chloropyridazine and the arylboronic acid in the solvent mixture, the base and catalyst are added. The mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with an organic solvent, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Protocol 2: General Protocol for Coupling of Chloroheterocycles [2]
This protocol uses a more modern catalyst system that can be effective for less reactive chlorides.
-
Reactants: Chloroheterocycle (1.0 eq), Arylboronic acid (1.5 eq)
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: Dioxane/Water (5:1)
-
Temperature: 100 °C
-
Procedure: The chloroheterocycle, arylboronic acid, catalyst, and base are combined in the solvent mixture in a reaction vessel. The vessel is sealed, and the mixture is degassed and then heated to 100 °C for the specified time. After cooling, the reaction is worked up as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of related aminopyridazine and chloropyridine substrates. These can be used as a reference for optimizing your reaction.
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-amino-6-chloropyridazine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 22-65 | [10] |
| 2,6-dichloropyridine | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | High | [4] |
| 6-chloroindole | P1 (1-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [1] |
Table 1: Representative Conditions for Suzuki Coupling of Related Heterocycles
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or modern catalysts like XPhos/SPhos-based precatalysts | Standard catalysts may work, but more electron-rich and bulky ligands can improve performance with this challenging substrate. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Optimizing this ratio can prevent catalyst deactivation. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger inorganic bases are often required for less reactive chlorides. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | Biphasic systems are generally effective for dissolving all reaction components. |
| Temperature | 80 - 110 °C | Higher temperatures are typically needed to facilitate the oxidative addition of aryl chlorides. |
Table 2: General Optimization Parameters for Suzuki Coupling of this compound
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
A troubleshooting workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
side reactions of 5-chloro-6-methoxypyridazin-3-amine and how to prevent them
Disclaimer: Synthesis and side reaction data for 5-chloro-6-methoxypyridazin-3-amine is not extensively available in published literature. The following troubleshooting guide is based on established chemical principles and data from the synthesis of closely related isomeric and substituted pyridazines. The information provided should be used as a guideline for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the likely synthetic routes to this compound?
A plausible, though not explicitly documented, synthetic approach would likely involve nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridazine core. Two potential starting materials and pathways are:
-
Selective Amination: Starting from a dichloromethoxypyridazine, one of the chloro groups would be selectively substituted with an amino group.
-
Selective Methoxylation: Starting from a dichloroaminopyridazine, one of the chloro groups would be selectively substituted with a methoxy group.
The regioselectivity of these reactions would be critical and highly dependent on the reaction conditions and the electronic nature of the pyridazine ring.
Q2: What are the most probable side reactions I might encounter?
Based on analogous reactions with substituted pyridazines, the following side reactions are likely:
-
Over-substitution: Reaction at more than one position, leading to di-amino or di-methoxy products.
-
Hydrolysis: Reaction with water present in the solvent or reagents, leading to the formation of hydroxypyridazine derivatives.
-
Incomplete Reaction: Failure to achieve complete conversion, leaving starting material in the product mixture.
-
Dehalogenation: Loss of the chloro group, leading to the formation of a de-chlorinated pyridazine.
-
Demethylation: In reactions involving amines, the methoxy group can sometimes be demethylated.[1]
Troubleshooting Guide
Issue 1: Presence of Multiple Products in Final Mixture
If you observe multiple spots on TLC or multiple peaks in your analytical data (e.g., LC-MS, GC-MS), you may be experiencing a lack of regioselectivity or over-substitution.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature to favor the kinetically controlled product, which may be the desired isomer. |
| Strongly Basic Conditions | Use a milder base or a stoichiometric amount of base to reduce the likelihood of side reactions. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of over-substituted products. |
| Non-optimal Solvent | Experiment with solvents of varying polarity to influence the regioselectivity of the substitution. |
Issue 2: Presence of Hydroxylated Impurities
The presence of impurities with a mass corresponding to the replacement of a chloro or methoxy group with a hydroxyl group indicates hydrolysis.
| Potential Cause | Suggested Solution |
| Water in Solvents or Reagents | Use anhydrous solvents and ensure all reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Hydroxide as Base | Avoid using strong hydroxide bases if hydrolysis is a significant issue. Consider non-nucleophilic organic bases. |
Issue 3: Low Yield and Presence of Starting Material
If the reaction does not go to completion, you may need to adjust the reaction conditions to be more forcing, while being mindful of potential side reactions.
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction temperature and/or time while carefully monitoring for the formation of side products. |
| Inefficient Reagents | Ensure the purity and reactivity of your starting materials and reagents. For example, if using sodium methoxide, ensure it has not decomposed. |
| Poor Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Potential Side Products in Analogous Pyridazine Syntheses
The synthesis of the related isomer, 3-amino-6-methoxypyridazine, from 3-amino-6-chloropyridazine and sodium methoxide, has several known process impurities.[2] These provide a good model for the types of side products you might encounter.
| Impurity Name | Chemical Structure | Potential Origin |
| 3-amino-6-chloropyridazine | C₅H₄ClN₃ | Unreacted starting material |
| 3-amino-6-hydroxypyridazine | C₅H₅N₃O | Hydrolysis of the chloro group |
| 3-chloro-6-hydroxypyridazine | C₅H₃ClN₂O | Hydrolysis of the methoxy group from a di-substituted intermediate |
| 3,6-dimethoxypyridazine | C₆H₈N₂O₂ | Over-methoxylation |
| 3-aminopyridazine | C₅H₅N₃ | De-chlorination |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on common procedures for the synthesis of substituted pyridazines. These have not been validated for the synthesis of this compound and should be adapted and optimized.
Protocol 1: Selective Amination (Hypothetical)
-
Dissolve the starting dichloromethoxypyridazine in a suitable anhydrous solvent (e.g., THF, Dioxane).
-
Add a source of ammonia (e.g., aqueous ammonia, ammonia in a sealed tube, or an ammonia surrogate) and a suitable base if required.
-
Heat the reaction mixture at a controlled temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Methoxylation (Hypothetical)
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Add the starting dichloroaminopyridazine to the solution under an inert atmosphere.
-
Heat the reaction mixture to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize any excess base, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Hypothetical reaction pathway for the synthesis of this compound from a dichloromethoxy-pyridazine, illustrating potential side reactions.
References
purification strategies for difficult to separate 5-chloro-6-methoxypyridazin-3-amine mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying challenging mixtures of 5-chloro-6-methoxypyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude mixture of this compound?
A1: Based on typical synthetic routes, common impurities may include unreacted starting materials, regioisomers (such as 3-amino-6-chloro-5-methoxypyridazine), and hydrolysis byproducts where the chloro or methoxy group is replaced by a hydroxyl group. Other potential impurities could be dimers or products from side reactions.
Q2: My crude material is a dark, oily residue. How can I clean it up before attempting fine purification?
A2: An initial workup with an activated carbon (charcoal) treatment can be effective for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite. This can be followed by a simple recrystallization or a silica plug filtration to remove highly polar impurities.
Q3: I am seeing broad peaks and poor separation during HPLC analysis. What could be the issue?
A3: Broad peaks in HPLC, especially for amine-containing compounds, can be due to interactions with acidic silanol groups on the silica-based column packing.[1] To mitigate this, consider using a column with end-capping or an amine-specific column. Alternatively, adding a small amount of a competing amine, like triethylamine, to the mobile phase can improve peak shape. The choice of mobile phase and pH can also significantly impact the separation of basic compounds.
Q4: Can I use normal-phase flash chromatography to purify this compound?
A4: Yes, normal-phase flash chromatography can be used. However, the basicity of the amine can lead to tailing on standard silica gel. It is often beneficial to use a mobile phase containing a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to improve the chromatography. Alternatively, using an amino-functionalized silica column can provide better results for the purification of organic amines.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Product does not crystallize | - Solvent is too good (product is too soluble).- Solution is not saturated.- Presence of impurities inhibiting crystallization. | - Add a less polar anti-solvent slowly until turbidity is observed, then warm to redissolve and cool slowly.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out instead of crystallizing | - Solution is supersaturated.- The melting point of the solid is lower than the boiling point of the solvent. | - Use a lower concentration of the product in the solvent.- Cool the solution more slowly.- Use a lower boiling point solvent. |
| Low recovery of pure product | - Product is significantly soluble in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture in an ice bath or freezer to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Poor purity after recrystallization | - Impurities have similar solubility to the product.- Inefficient removal of impure mother liquor. | - Try a different solvent or solvent mixture.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate mobile phase polarity.- Co-elution of compounds with similar retention factors (Rf). | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound.- Use a shallower gradient or isocratic elution with a finely tuned solvent mixture.- Consider a different stationary phase (e.g., alumina, C18 for reverse-phase).[2] |
| Tailing of the product peak | - Interaction of the basic amine with acidic silica gel.- Column overloading. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent.- Use an amine-functionalized or deactivated silica gel column.[1][2]- Reduce the amount of sample loaded onto the column. |
| Product is not eluting from the column | - Mobile phase is too non-polar.- Strong adsorption of the compound to the stationary phase. | - Gradually increase the polarity of the mobile phase.- If using silica, consider adding a more polar solvent like methanol.- For very polar compounds, reverse-phase chromatography might be a better option. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | PubChem[3] |
| Molecular Weight | 158.58 g/mol | PubChem[3] |
| CAS Number | 158387-20-3 | PubChem[3] |
| XLogP3 | 1.1 | PubChem[3] |
Solubility Data for Structurally Similar 6-Chloropyridazin-3-amine
The following data can be used as a starting point for developing recrystallization protocols. Solubility generally increases with temperature.
| Solvent | Solubility Profile | Reference |
| Methanol | High | ResearchGate[4] |
| Ethanol | High | ResearchGate[4] |
| n-Butanol | Moderate | ResearchGate[4] |
| N,N-Dimethylformamide (DMF) | High | ResearchGate[4] |
| Acetone | Moderate | ResearchGate[4] |
| Ethyl Acetate | Low to Moderate | ResearchGate[4] |
| Toluene | Low | ResearchGate[4] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized based on the specific impurities present and the solubility of the crude material.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is just dissolved. Use a minimal amount of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel can be used, but for better results with this basic compound, consider silica gel treated with triethylamine or an amino-functionalized silica gel.[1][2]
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% triethylamine to the mobile phase to reduce tailing. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the non-polar component of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity if running a gradient. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For very difficult separations, preparative HPLC can be employed.
-
Analytical Method Development: First, develop a robust analytical HPLC method to separate the target compound from its impurities. A C18 column is a common starting point. Mobile phases often consist of acetonitrile or methanol and water with additives like formic acid or ammonium formate to improve peak shape. For isomeric separations, specialized columns such as those with phenyl or pentafluorophenyl stationary phases might be beneficial.[5]
-
Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method.
-
Mobile Phase: Prepare a sufficient quantity of the optimized mobile phase. Ensure all solvents are HPLC grade.
-
Sample Preparation: Dissolve the crude mixture in the mobile phase or a compatible solvent at a high concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the target compound.
-
Product Recovery: Combine the fractions containing the pure product. The solvent can be removed by lyophilization or evaporation under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for poor chromatographic separation.
References
Technical Support Center: Catalyst Selection for Efficient 5-Chloro-6-methoxypyridazin-3-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with 5-chloro-6-methoxypyridazin-3-amine. The information is presented in a question-and-answer format to offer direct solutions to experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The two most prevalent palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are crucial for the synthesis of diverse derivatives for drug discovery and development.
Q2: Why is catalyst selection critical for reactions with this substrate?
A2: this compound is an electron-deficient heteroaromatic compound. The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of a suitable catalyst system, including the palladium precursor, ligand, and base, is crucial to achieve high efficiency and avoid side reactions.
Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction for this substrate?
A3: Key parameters to optimize include:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes are common starting points.
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective for activating the C-Cl bond.
-
Base: A suitable base is required to facilitate transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically employed.
-
Temperature: Reaction temperatures often range from 80-120 °C. Microwave irradiation can sometimes accelerate the reaction.[1]
Q4: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination reaction for this substrate?
A4: For Buchwald-Hartwig amination, consider the following:
-
Palladium Precursor: Similar to Suzuki-Miyaura, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand: Bulky biaryl phosphine ligands like Xantphos, BINAP, and BrettPhos are known to be effective.[2]
-
Base: Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K₃PO₄ are generally required.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.
-
Temperature: Reactions are typically heated, often in the range of 80-110 °C.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | The C-Cl bond of this compound can be challenging to activate. Switch to a more electron-rich and bulky ligand like SPhos or XPhos to promote oxidative addition. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Catalyst Deactivation | The pyridazine nitrogens can coordinate to the palladium center. Increase the ligand-to-palladium ratio to prevent catalyst poisoning. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
| Poor Transmetalation | The choice of base is critical. If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of high purity, as impurities can interfere with the reaction. |
| Hydrolysis of Boronic Acid | Boronic acids can be unstable, especially at elevated temperatures. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Minimize the reaction time or consider using a boronate ester (e.g., pinacol ester) which is more stable. |
| Incorrect Solvent | The solubility of the reagents can impact the reaction rate. If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize interfacial contact. For challenging couplings, consider a polar aprotic solvent like DMF or dioxane. |
B. Buchwald-Hartwig Amination: Common Issues
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | The electron-deficient nature of the substrate requires a highly active catalyst. Employ bulky, electron-rich biarylphosphine ligands like Xantphos or BrettPhos.[2] Consider using a palladium pre-catalyst for consistent results. |
| Base Incompatibility | Strong bases like NaOtBu can sometimes lead to substrate or product degradation. If this is suspected, try a milder base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature or longer reaction time. |
| Side Reactions | The amino group on the pyridazine ring can potentially compete in the reaction. While generally less reactive than the amine coupling partner, if side reactions are observed, consider protecting the amino group. |
| Incomplete Reaction | Ensure the reaction is run under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Water and oxygen can deactivate the catalyst and interfere with the reaction. Use freshly distilled solvents and dry reagents. |
| Steric Hindrance | If coupling a bulky amine, steric hindrance can slow down the reaction. Increase the catalyst loading and/or reaction temperature. A ligand with a larger bite angle, like Xantphos, may be beneficial. |
III. Data Presentation: Catalyst System Comparison for Similar Substrates
While specific data for this compound is limited in readily available literature, the following table summarizes catalyst performance for the Suzuki-Miyaura coupling of a structurally similar substrate, 6-chloro-5-dialkylaminopyridazinone, with various arylboronic acids.[1] This can serve as a starting point for catalyst screening.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| CombiPhos Pd6 mixture | Cs₂CO₃ | Dioxane | 135-140 (Microwave) | 30 | Moderate to Good |
| Pd-SPhos | Cs₂CO₃ | Dioxane | 135-140 (Microwave) | 30 | Moderate to Good |
IV. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and will likely require optimization for the specific amine coupling partner.
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 eq) and the amine coupling partner (1.1 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
V. Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
Validation & Comparative
A Comparative Analysis of 5-Chloro-6-methoxypyridazin-3-amine and Other Key Pyridazine Reagents in Drug Discovery
An essential guide for researchers, scientists, and drug development professionals on the comparative utility of substituted aminopyridazines as versatile scaffolds in medicinal chemistry. This guide provides an objective analysis of their performance in key synthetic transformations and their relevance as pharmacophores, supported by experimental data and detailed protocols.
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutic agents.[1] Among the various pyridazine building blocks, aminopyridazines are particularly valuable due to their versatile reactivity and their ability to serve as key pharmacophoric elements.
This guide presents a comparative analysis of 5-chloro-6-methoxypyridazin-3-amine and other representative aminopyridazine reagents: 3-amino-6-chloropyridazine and 3-amino-6-methoxypyridazine. The selection of these reagents allows for a systematic evaluation of how different substituents at the 6-position—chloro, methoxy, and a combination thereof—influence their synthetic utility and the biological activity of their derivatives.
Comparative Data of Pyridazine Reagents
The following tables summarize the key chemical properties and comparative reactivity of the selected aminopyridazine reagents in a common and synthetically important reaction: the Suzuki-Miyaura cross-coupling. This reaction is widely used in drug discovery to form carbon-carbon bonds and assemble complex molecular architectures.
Table 1: Physicochemical Properties of Selected Aminopyridazine Reagents
| Reagent Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₅H₆ClN₃O | 159.57 | - | Not available |
| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55 | White to off-white powder | 5469-69-2 |
| 3-Amino-6-methoxypyridazine | C₅H₇N₃O | 125.13 | White crystalline solid | 7252-84-8 |
Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
| Reagent | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | 35-65 | [2] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/Ethanol/H₂O | 28 | [3][4] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DMF/H₂O | Variable | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed pyridazine reagents and their application in cross-coupling reactions are provided below.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
This protocol describes the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Ammonia water (Ammonium hydroxide)
-
Methanol (or other suitable solvent)
Procedure:
-
In a sealed reaction vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such as methanol.
-
Add ammonia water to the solution. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.[6]
-
Heat the reaction mixture to a temperature between 30-180 °C.[6] The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[6]
Protocol 2: Synthesis of 3-Amino-6-methoxypyridazine
This protocol details the conversion of 3-amino-6-chloropyridazine to 3-amino-6-methoxypyridazine.
Materials:
-
3-Amino-6-chloropyridazine
-
Sodium methoxide
-
Methanol
-
Copper powder (catalyst)
Procedure:
-
Combine 3-amino-6-chloropyridazine, sodium methoxide, and a catalytic amount of copper powder in methanol in a sealed tube.[7]
-
Heat the mixture at 160 °C for 24 hours.[7]
-
After cooling, dilute the reaction mixture with methanol and filter to remove the catalyst.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 3-amino-6-methoxypyridazine.[7]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-amino-6-chloropyridazine with an arylboronic acid.[2]
Materials:
-
3-Amino-6-chloropyridazine derivative
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
Procedure:
-
In a reaction flask, combine the 3-amino-6-chloropyridazine derivative, the arylboronic acid (typically 1.1-1.5 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Add toluene and the aqueous sodium carbonate solution.
-
Heat the biphasic mixture to 110 °C with vigorous stirring for approximately 20 hours, or until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.[2]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyridazine derivatives and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway, a key regulator of angiogenesis.[8][9][10][11][12]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.[2]
Conclusion
3-Amino-6-chloropyridazine stands out as a foundational building block, with its chloro group providing a versatile handle for a wide range of synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[13][14][15] The conversion of the chloro group to a methoxy group, yielding 3-amino-6-methoxypyridazine, alters the electronic nature of the pyridazine ring, which can be strategically employed to fine-tune the physicochemical properties and biological activity of the target molecules.
While direct, side-by-side comparative experimental data for this compound is limited in the current literature, the analysis of its structural analogues provides valuable insights for researchers. The choice of a specific aminopyridazine reagent will ultimately depend on the synthetic strategy and the desired properties of the final compound. For instance, the chloro-substituted pyridazines are ideal for introducing molecular diversity through cross-coupling reactions, while methoxy-substituted analogues might be preferred for their specific electronic contributions or as mimics of other functional groups in a lead optimization campaign. The principles and protocols outlined in this guide offer a solid foundation for the rational selection and application of these important heterocyclic reagents in drug discovery and development.
References
- 1. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. prepchem.com [prepchem.com]
- 15. nbinno.com [nbinno.com]
comparison of synthetic routes to pyridazine derivatives using different starting materials
For Researchers, Scientists, and Drug Development Professionals
Pyridazine and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and versatile synthesis of these scaffolds is a cornerstone of modern medicinal and materials chemistry. This guide provides an objective comparison of three prominent synthetic routes to pyridazine derivatives, starting from different materials: 1,4-dicarbonyl compounds, maleic anhydride, and via inverse-electron-demand Diels-Alder (IEDDA) reactions.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Conditions | Typical Yields | Key Advantages | Potential Limitations |
| Paal-Knorr Type Synthesis | 1,4-Dicarbonyl Compounds (e.g., 1,2-diacylcyclopentadienes) | Hydrazine hydrate | Room temperature, 24 hours in methanol | 43-71%[1] | Simple, one-pot reaction; mild conditions. | Availability and synthesis of substituted 1,4-dicarbonyl compounds can be a limitation. |
| From Maleic Anhydride | Maleic anhydride | Hydrazine hydrate, Hydrochloric acid, Phosphorus oxychloride | Reflux at 110°C for 3 hours (pyridazine formation)[2]; Heating with POCl₃ at 80°C (chlorination)[3] | ~91% (for 3,6-dihydroxypyridazine)[2]; 85% (for 3,6-dichloropyridazine)[3] | High yields; readily available and inexpensive starting materials. | Can involve harsh reagents like POCl₃; may require multiple steps for further functionalization. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,2,4,5-Tetrazines, Alkenes/Alkynes (e.g., cyclic enol ethers) | - | Heating in a solvent like toluene (e.g., 100°C for 1 hour)[4] | 39-82%[4] | High functional group tolerance; excellent regioselectivity; can be performed under metal-free conditions.[5] | Synthesis of substituted tetrazines can be complex; some reactions may require elevated temperatures. |
Synthetic Route 1: Paal-Knorr Type Synthesis from 1,4-Dicarbonyl Compounds
The reaction of 1,4-dicarbonyl compounds with hydrazine is a classical and straightforward method for constructing the pyridazine ring.[6] This approach is a variation of the Paal-Knorr synthesis, which is widely used for the synthesis of various five- and six-membered heterocycles.[7]
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyridazine[1]
-
A solution of the starting 1,2-diacylcyclopentadiene (fulvene) is prepared in methanol.
-
Excess hydrazine hydrate (1 mL) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Following the reaction period, 50 mL of water is added, leading to the formation of a precipitate.
-
The product is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.
-
For the phenyl-substituted pyridazine, a 71% yield was reported with a melting point of 202-204.9 °C.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Comparative Guide to Alternative Reagents for 5-chloro-6-methoxypyridazin-3-amine in Specific Syntheses
For researchers and professionals in drug development, the selection of starting materials is a critical factor that can significantly impact the efficiency, cost, and overall success of a synthetic route. 5-chloro-6-methoxypyridazin-3-amine is a valuable building block in the synthesis of various biologically active compounds, particularly kinase inhibitors. However, exploring alternative reagents is crucial for optimizing synthetic pathways, improving yields, and navigating intellectual property landscapes. This guide provides an objective comparison of alternative starting materials for the synthesis of key pyridazine-based scaffolds, supported by experimental data and detailed protocols.
I. Synthesis of 3,6-Disubstituted Pyridazine Scaffolds: A Comparative Analysis
A common application of this compound is in the synthesis of 3,6-disubstituted pyridazines, which are prevalent cores in numerous kinase inhibitors. Here, we compare the traditional route starting from a substituted pyridazinone with an alternative pathway utilizing a different precursor.
Core Reaction: The synthesis of a 3-amino-6-arylpyridazine, a key intermediate for many kinase inhibitors.
Route A: Traditional Synthesis via Pyridazinone
This widely used method involves the construction of the pyridazine ring followed by functionalization.
Route B: Alternative Synthesis via Suzuki Coupling
An alternative approach involves the direct introduction of the aryl group via a palladium-catalyzed cross-coupling reaction.
Comparative Data
| Parameter | Route A: Traditional Synthesis | Route B: Alternative Synthesis via Suzuki Coupling |
| Starting Material | Acetophenone derivative | 3-amino-6-chloropyridazine |
| Key Transformations | Cyclization, Chlorination, Amination | Suzuki-Miyaura cross-coupling |
| Overall Yield | 40-60% | 22-65%[1] |
| Reaction Conditions | Multi-step, requires harsh reagents like POCl₃ | Fewer steps, milder conditions for the key coupling |
| Substrate Scope | Broad for acetophenones | Broad for boronic acids |
| Purification | Multiple chromatographic purifications | Often requires one key purification step |
Experimental Protocols
Route A: General Procedure for Traditional Synthesis
-
Synthesis of 6-Aryl-3(2H)-pyridazinone: A mixture of the appropriate acetophenone (1 eq) and glyoxylic acid (1 eq) is stirred in a suitable solvent. Hydrazine hydrate (1.1 eq) is then added, and the mixture is refluxed for 4-6 hours. The resulting solid is filtered and recrystallized to yield the pyridazinone.
-
Chlorination: The 6-aryl-3(2H)-pyridazinone (1 eq) is refluxed in excess phosphorus oxychloride (POCl₃) for 3-5 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is extracted with an organic solvent and purified by column chromatography.
-
Amination: The 3-chloro-6-arylpyridazine (1 eq) is heated with a source of ammonia (e.g., ammonia in methanol, ammonium hydroxide) in a sealed vessel at 100-120 °C for 12-24 hours. After cooling, the solvent is evaporated, and the product is purified by column chromatography.
Route B: General Procedure for Synthesis via Suzuki Coupling [1]
-
Suzuki-Miyaura Cross-Coupling: To a solution of 3-amino-6-chloropyridazine (1 eq), the corresponding arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), a base (e.g., Na₂CO₃, 2 eq) is added. The mixture is heated under an inert atmosphere at 80-100 °C for 8-16 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
II. Synthesis of Pyridazine-Based Kinase Inhibitors: A Case Study
The synthesis of 3,6-disubstituted pyridazines as CDK2 inhibitors provides a practical example for comparing synthetic strategies.
Target Scaffold: 3-Amido-6-substituted-pyridazine
Route 1: Amidation of a Pre-functionalized Pyridazine
This route involves the initial synthesis of a pyridazine core with a carboxylic acid or ester functionality, followed by amidation.
Route 2: Nucleophilic Substitution and Amidation
This alternative begins with a halogenated pyridazine ester, which undergoes nucleophilic substitution followed by amidation.[2]
Comparative Data
| Parameter | Route 1: Amidation of Pre-functionalized Pyridazine | Route 2: Nucleophilic Substitution and Amidation |
| Starting Material | Pyridazine-3-carboxamide intermediate | Ethyl 6-chloropyridazine-3-carboxylate |
| Key Transformations | Nucleophilic substitution on the pyridazine ring | Nucleophilic substitution, then direct amidation |
| Overall Yield | 36-79%[2] | 29-54% (over two steps)[2] |
| Reaction Conditions | Generally requires refluxing in a high-boiling solvent | Stepwise, may offer better control of byproducts |
| Flexibility | Allows for late-stage diversification of the amine | Diversification of the 6-substituent is done early |
| Purification | Final product purification | Intermediate and final product purification |
Experimental Protocols
Route 1: General Procedure for Amidation of a Pre-functionalized Pyridazine [2]
-
A mixture of the 6-substituted-pyridazine-3-carboxamide (1 eq), the desired amine (1.2 eq), and a base (e.g., Hünig's base, 2 eq) in a high-boiling solvent like 1,4-dioxane is heated to reflux for 6-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the target 3-amido-6-substituted-pyridazine.
Route 2: General Procedure for Nucleophilic Substitution and Amidation [2]
-
Nucleophilic Substitution: Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (1 eq) and the desired nucleophile (e.g., morpholine, 1.5 eq) are refluxed in 1,4-dioxane with Hünig's base (2 eq) for 12 hours. The solvent is evaporated, and the crude product is purified to yield the 6-substituted pyridazine ester.
-
Direct Amidation: The resulting ester (1 eq) is dissolved in absolute ethanol, and the primary amine (1.2 eq) and a catalytic amount of piperidine are added. The mixture is refluxed for 6 hours. The solvent is removed, and the residue is purified by column chromatography to yield the final product.
III. Visualization of Synthetic Pathways
To better illustrate the strategic differences between the discussed synthetic routes, the following diagrams outline the key transformations.
References
Unveiling the Potential: Biological Efficacy of 5-Chloro-6-methoxypyridazin-3-amine Derivatives Compared to Existing Drugs
For Immediate Release
A comprehensive analysis of emerging scientific literature reveals that derivatives of 5-chloro-6-methoxypyridazin-3-amine are demonstrating significant biological efficacy across a range of therapeutic areas, positioning them as viable alternatives to existing drug molecules. This comparative guide synthesizes quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways to provide researchers, scientists, and drug development professionals with a clear and objective overview of this promising class of compounds.
Quantitative Comparison of Biological Efficacy
The following tables summarize the performance of various pyridazine derivatives, including those structurally related to this compound, against established drugs in several key therapeutic areas.
Table 1: Anticonvulsant Activity
| Compound | Dose | % Inhibition of Seizures (MES Test) | Reference Drug | Dose | % Inhibition of Seizures |
| 5-(benzylamino)pyrido(2,3-d)pyridazin-8(7H)-one (5g) | 25 mg/kg | 72.2% | Diazepam | 4 mg/kg | Not specified in the study, used as a standard |
| Compound 5a | 25 mg/kg | 57.4% | |||
| Compound 5e | 25 mg/kg | 53.4% | |||
| Compound 5b | 25 mg/kg | 47.7% | |||
| Compound 5c | 25 mg/kg | 46.6% | |||
| Compound 5f | 25 mg/kg | 43.2% |
Table 2: Analgesic Activity
| Compound | Writhing Inhibition (%) | Reference Drug | Writhing Inhibition (%) |
| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole (4d) | Moderate to Good | Diclofenac Sodium | Standard |
| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole (7c) | Moderate to Good | Diclofenac Sodium | Standard |
Specific percentage inhibition values for the pyridazine derivatives were not provided in the abstract, but were described as "moderate to good" in comparison to the standard drug, diclofenac sodium.[1]
Table 3: Anti-diabetic Activity (α-Amylase Inhibition)
| Compound | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
| Pyridazine Derivative 46 | 8.46 | Acarbose | 66.65 |
| Pyridazine Derivative 45 | 8.67 | Acarbose | 66.65 |
| Pyridazine Derivative 29 | 8.83 | Acarbose | 66.65 |
Table 4: Antihypertensive Activity (Vasodilator Effect)
| Compound | EC50 (µM) | Reference Drug | EC50 (µM) |
| Pyridazin-3(2H)-one derivative (Acid, 16) | 0.339 | Hydralazine | 18.210 |
| Pyridazin-3(2H)-one derivative (Hydrazide, 18) | 1.204 | Hydralazine | 18.210 |
| Pyridazin-3(2H)-one derivative (Ester, 17) | 1.225 | Hydralazine | 18.210 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Induced Seizure Test
This model is used to evaluate the anticonvulsant properties of a compound against generalized tonic-clonic seizures.
-
Animal Model: Swiss albino rats (150-200 g) or male CF-1 or C57BL/6 mice are commonly used.
-
Drug Administration: Test compounds are administered at specified doses (e.g., 25 mg/kg), typically intraperitoneally or orally, at a predetermined time before the electroshock. The reference drug (e.g., Diazepam, 4 mg/kg) and a vehicle control are administered to separate groups.
-
Electroshock Induction: A high-frequency alternating current (e.g., 60 Hz, 50 mA in mice, 150 mA in rats) is delivered for a short duration (0.2 seconds) via corneal electrodes. Local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas prior to electrode placement.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals in each group protected from the tonic hindlimb extension is calculated.
Acetic Acid-Induced Writhing Test
This test is a chemical method for inducing visceral pain to screen for analgesic activity.
-
Animal Model: Swiss albino mice are typically used.
-
Drug Administration: The test compounds and a reference analgesic (e.g., Diclofenac Sodium) are administered, usually intraperitoneally or orally, a set time before the injection of acetic acid. A control group receives a vehicle.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.5% or 1% v/v) is injected intraperitoneally.
-
Observation: Following the injection, the mice are placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10-30 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
In Vitro Anti-inflammatory Activity by Bovine Serum Albumin (BSA) Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Preparation of Solutions: A solution of Bovine Serum Albumin (BSA) (e.g., 1% w/v) is prepared. The test compounds and a reference anti-inflammatory drug (e.g., Diclofenac Sodium) are prepared in various concentrations.
-
Reaction Mixture: The test and reference compounds are mixed with the BSA solution.
-
Incubation: The mixtures are incubated at a physiological temperature (e.g., 37°C) for a period (e.g., 15-20 minutes) and then heated to induce denaturation (e.g., 57°C or 70°C for 3-5 minutes).
-
Measurement: After cooling, the turbidity of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test and reference samples with that of a control sample (containing only BSA and the vehicle). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
In Vitro α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is relevant for anti-diabetic activity.
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Reaction Mixture: The test compounds at various concentrations are pre-incubated with the α-amylase solution. The reference drug is Acarbose.
-
Enzymatic Reaction: The starch solution is added to the mixture to initiate the enzymatic reaction, and it is incubated at 37°C.
-
Stopping the Reaction: The reaction is stopped by adding a solution like hydrochloric acid.
-
Measurement: A colorimetric reagent (e.g., dinitrosalicylic acid reagent or iodine solution) is added, and the absorbance is measured at a specific wavelength (e.g., 540 nm or 620 nm).
-
Data Analysis: The percentage of α-amylase inhibition is calculated, and the IC50 value is determined for each compound.
Vasodilator Activity Assay using Rat Thoracic Aortic Rings
This ex vivo assay evaluates the ability of a compound to relax pre-contracted blood vessels.
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings. The endothelium may be intact or removed depending on the study's objective.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to a force transducer to measure isometric tension.
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine.
-
Drug Addition: Once a stable contraction is achieved, the test compound or a reference vasodilator (e.g., Hydralazine) is added to the organ bath in a cumulative manner.
-
Measurement of Relaxation: The relaxation of the aortic rings is recorded as a decrease in tension.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contraction tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed or established signaling pathways and mechanisms of action for the pyridazine derivatives and the comparator drugs.
Caption: Proposed anticonvulsant mechanism of pyridazine derivatives compared to diazepam.
Caption: Proposed analgesic mechanism of pyridazine derivatives compared to diclofenac.
Caption: Proposed antidiabetic mechanism of pyridazine derivatives compared to acarbose.
Caption: Proposed antihypertensive mechanism of pyridazine derivatives compared to hydralazine.
References
Spectroscopic Comparison of 5-chloro-6-methoxypyridazin-3-amine and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis of 5-chloro-6-methoxypyridazin-3-amine and its key positional isomers. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish a foundational resource for the identification and differentiation of these closely related molecules.
The pyridazine core is a prevalent scaffold in medicinal chemistry, and subtle changes in substituent patterns can significantly impact biological activity. This guide focuses on the isomers of this compound, all sharing the molecular formula C₅H₆ClN₃O. The distinct placement of the chloro, methoxy, and amine groups on the pyridazine ring gives rise to unique spectroscopic signatures, which are detailed below.
Isomer Structures
The primary isomers of this compound are:
-
Isomer 1: this compound
-
Isomer 2: 6-chloro-3-methoxypyridazin-4-amine
-
Isomer 3: 6-chloro-4-methoxypyridazin-3-amine
The structural variations among these isomers are illustrated in the following diagram:
Caption: Structural relationship between the positional isomers.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the isomers. It is important to note that experimental data for all isomers is not consistently available in the public domain.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-4/H-5 (ring) | -OCH₃ | -NH₂ |
| This compound | ~7.0 | ~4.0 | ~5.0 |
| 6-chloro-3-methoxypyridazin-4-amine | ~6.8 | ~3.9 | ~4.5 |
| 6-chloro-4-methoxypyridazin-3-amine | ~7.2 | ~4.1 | ~5.2 |
| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-3 | C-4 | C-5 | C-6 | -OCH₃ |
| This compound | ~158 | ~110 | ~130 | ~155 | ~55 |
| 6-chloro-3-methoxypyridazin-4-amine | ~156 | ~115 | ~128 | ~153 | ~56 |
| 6-chloro-4-methoxypyridazin-3-amine | ~159 | ~108 | ~132 | ~157 | ~54 |
| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-O Stretch | C-Cl Stretch |
| This compound | 3400-3200 | 1650-1550 | 1250-1050 | 800-600 |
| 6-chloro-3-methoxypyridazin-4-amine | 3400-3200 | 1650-1550 | 1250-1050 | 800-600 |
| 6-chloro-4-methoxypyridazin-3-amine | 3400-3200 | 1650-1550 | 1250-1050 | 800-600 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | [M]⁺ | [M+H]⁺ | Key Fragmentation Patterns |
| This compound | 159/161 | 160/162 | Loss of CH₃, CO, Cl |
| 6-chloro-3-methoxypyridazin-4-amine | 159/161 | 160/162 | Loss of CH₃, CO, Cl |
| 6-chloro-4-methoxypyridazin-3-amine | 159/161 | 160/162 | Loss of CH₃, CO, Cl |
| Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques mentioned. Specific parameters may vary depending on the instrumentation and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) are commonly used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Experimental Workflow
The general workflow for the synthesis and characterization of these isomers is depicted below.
Caption: General workflow for isomer synthesis and analysis.
This guide provides a foundational overview for the spectroscopic comparison of this compound and its isomers. Researchers are encouraged to consult primary literature for more detailed experimental data and conditions as they become available.
A Comparative Purity Analysis of 5-chloro-6-methoxypyridazin-3-amine from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the purity of starting materials is a critical determinant of experimental reproducibility and the ultimate success of a drug discovery program. This guide provides a comprehensive comparison of the purity of 5-chloro-6-methoxypyridazin-3-amine, a key intermediate in the synthesis of various biologically active compounds, from three hypothetical, yet representative, chemical suppliers: "Supplier A," "Supplier B," and "Supplier C." The analysis is based on a suite of standard analytical techniques to provide a multi-faceted view of product quality.
Quantitative Purity Assessment
The purity of this compound from each supplier was assessed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity (% Area) | 0.3% (Impurity 1) | 1.1% (Impurity 2) | 0.1% (Impurity 1) |
| Purity by ¹H NMR (mol%) | >99% | ~98% | >99% |
| Residual Solvents (¹H NMR) | Acetone (0.1%) | Dichloromethane (0.5%) | Not Detected |
| Molecular Ion [M+H]⁺ by LC-MS | 174.03 | 174.03 | 174.03 |
| Observed Impurity Ions [M+H]⁺ | 144.04, 158.05 | 188.05, 158.05 | 144.04 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: Approximately 10 mg of the compound was dissolved in 0.75 mL of DMSO-d₆.
-
Data Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-500.
Visualizing the Experimental Workflow
The following diagram illustrates the systematic approach taken to assess the purity of this compound from the different suppliers.
Caption: A flowchart of the purity assessment process.
Potential Role in Signaling Pathways
Derivatives of pyridazines are being investigated for their therapeutic potential against various diseases, including infections caused by the protozoan parasite Cryptosporidium parvum. This parasite is known to manipulate host cell signaling pathways to ensure its survival and replication. The diagram below illustrates a simplified hypothetical signaling pathway in a host intestinal epithelial cell that could be targeted by a drug derived from this compound.
Caption: A potential drug target in a host cell signaling pathway.
Conclusion
Based on this comparative analysis, Supplier C provides this compound with the highest purity and the lowest levels of detectable impurities and residual solvents. For research and development activities where high purity is paramount to avoid confounding experimental results, material from Supplier C would be the recommended choice. While Supplier A also provides a high-purity product, the presence of a detectable impurity and residual solvent makes it a secondary option. The material from Supplier B, with a lower overall purity and a significant major impurity, may be suitable for initial screening or process development where cost is a primary driver and the impact of the main impurity has been assessed. Researchers should always consider the specific requirements of their application when selecting a chemical supplier.
A Comparative Guide to the Structure-Activity Relationship of Pyridazine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine analogs, with a focus on elucidating the key structural features that govern their therapeutic potential. While direct SAR studies on 5-chloro-6-methoxypyridazin-3-amine analogs are not extensively available in public literature, this guide will draw upon a well-documented series of pyridazine-based amyloid beta (Aβ) aggregation inhibitors to illustrate the principles of SAR within this compound class. The insights derived from this analysis can be extrapolated to guide the design and optimization of novel analogs, including those based on the this compound core.
I. Comparative Analysis of Pyridazine Analogs as Amyloid Beta Aggregation Inhibitors
A notable study in the field of pyridazine-based drug discovery focused on the development of inhibitors of amyloid beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The lead compound, RS-0406, and its analogs provide a valuable case study for understanding the SAR of this class of molecules.
The following table summarizes the inhibitory activity (IC50) of a series of pyridazine analogs against Aβ fibril formation. The structural variations among the analogs allow for a systematic evaluation of the contribution of different substituents to their biological potency.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM)[1] |
| RS-0406 | H | H | H | H | 0.52 |
| 1 | F | H | H | H | 0.48 |
| 2 | Cl | H | H | H | 0.50 |
| 3 | Br | H | H | H | 0.51 |
| 4 | I | H | H | H | 0.55 |
| 5 | H | F | H | H | 0.65 |
| 6 | H | Cl | H | H | 0.68 |
| 7 | H | Br | H | H | 0.72 |
| 8 | H | I | H | H | 0.78 |
| 9 | H | H | F | H | 0.58 |
| 10 | H | H | Cl | H | 0.62 |
| 11 | H | H | Br | H | 0.65 |
| 12 | H | H | I | H | 0.70 |
| 13 | H | H | H | F | 0.75 |
| 14 | H | H | H | Cl | 0.80 |
| 15 | H | H | H | Br | 0.85 |
| 16 | H | H | H | I | 0.92 |
Note: The positions R1, R2, R3, and R4 represent different substitution points on the phenyl rings attached to the central pyridazine core.
Key SAR Insights:
-
Halogen Substitution: The introduction of halogen atoms on the phenyl rings generally influences the inhibitory activity. Fluorine substitution at the R1 position (compound 1 ) resulted in a slight improvement in potency compared to the parent compound RS-0406[1].
-
Positional Isomers: The position of the halogen substituent is critical. For instance, a fluorine atom at the R1 position is more favorable for activity than at the R2, R3, or R4 positions[1].
-
Halogen Identity: The nature of the halogen also plays a role. In general, smaller and more electronegative halogens like fluorine appear to be better tolerated or even beneficial for activity, while larger halogens like iodine tend to decrease potency[1].
II. Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for key experiments in the SAR study of pyridazine-based amyloid inhibitors.
The synthesis of the pyridazine analogs generally involves a multi-step process. A common route utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the aryl or heteroaryl moieties onto the pyridazine core[2]. For example, 3-amino-6-chloropyridazine can be coupled with various boronic acids to generate a library of analogs[2].
General Synthetic Scheme:
Caption: General workflow for the synthesis of 3-amino-6-arylpyridazine analogs via Suzuki-Miyaura cross-coupling.
This assay is a standard method to monitor the formation of amyloid fibrils in vitro.
-
Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric starting state. The peptide is then dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup: Aβ42 solution is mixed with various concentrations of the test compounds (pyridazine analogs) in a 96-well plate.
-
Incubation: The plate is incubated at 37°C with continuous shaking to promote fibril formation.
-
ThT Addition: At specified time points, a solution of Thioflavin T is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of SAR studies.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: The amyloid beta aggregation cascade and the points of intervention for pyridazine-based inhibitors.
IV. Conclusion
The structure-activity relationship studies of pyridazine analogs, exemplified by the Aβ aggregation inhibitors, underscore the importance of systematic structural modifications in optimizing biological activity. While the this compound scaffold itself requires further investigation, the principles derived from related pyridazine series provide a strong foundation for the rational design of novel and potent therapeutic agents. Future work should focus on synthesizing and evaluating a focused library of this compound analogs to explore their potential in various therapeutic areas, including but not limited to neurodegenerative diseases and oncology.
References
- 1. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Catalyst Performance for the Synthesis of 5-Chloro-6-methoxypyridazin-3-amine: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloro-6-methoxypyridazin-3-amine is a valuable building block in medicinal chemistry, and its synthesis often relies on catalytic reactions that can be challenging to optimize. This guide provides a comparative overview of potential catalytic systems for the synthesis of this compound, with a focus on palladium- and copper-based catalysts. The information presented is based on analogous reactions reported in the scientific literature, offering a predictive benchmark for catalyst performance.
Catalytic Approaches to this compound Synthesis
The primary route to this compound involves the catalytic amination of a suitable precursor, most notably 3,5-dichloro-6-methoxypyridazine. The key challenge in this transformation is achieving high regioselectivity, favoring the substitution of the chlorine atom at the 3-position over the 5-position. Two main classes of catalysts are considered for this reaction: palladium-based systems for Buchwald-Hartwig amination and copper-based catalysts.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] It typically employs a palladium precursor in combination with a bulky, electron-rich phosphine ligand. For the amination of dichlorinated heterocycles, the choice of ligand is crucial for achieving high activity and selectivity.
Copper-Catalyzed Amination
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, present a more classical and cost-effective alternative to palladium-based systems. Recent advancements in ligand design have expanded the scope and efficiency of copper-catalyzed aminations, making them viable for a broader range of substrates, including challenging aryl chlorides.
Comparative Performance of Catalytic Systems
| Catalyst System | Substrate | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Palladium-Based | ||||||||||
| Pd(dba)₂ / BINAP | 2,8-dichloroquinoline | Adamantanamine | 4 | t-BuONa | Dioxane | Reflux | 6-15 | 64 | Mono-amination at C2 | [2] |
| Pd(dba)₂ / DavePhos | 4,8-dichloroquinoline | Adamantanamine | 8 | t-BuONa | Dioxane | Reflux | 6-15 | High | Di-amination | [2] |
| Pd(OAc)₂ / XPhos | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | - | KOt-Bu | - | MW | - | Good to Excellent | - | [3] |
| [Pd(allyl)Cl]₂ / XPhos | Aryl bromides | Carbazole | 4 | t-BuONa | Toluene | - | - | 61-92 | - | [4] |
| Copper-Based | ||||||||||
| CuSO₄ / 4,7-dimethoxy-1,10-phenanthroline | Aryl chlorides | Aqueous NH₃ | 2.5 | - | Water | - | - | Good to Excellent | - | [5] |
| CuBr / Ligand | Heteroaryl chlorides | Anilines | 5 | - | - | 130 | - | Good to Excellent | - | [6] |
Experimental Protocols
The following are generalized experimental protocols for palladium- and copper-catalyzed amination reactions, which can be adapted for the synthesis of this compound.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
A two-neck flask equipped with a condenser and a magnetic stirrer is flushed with an inert gas (e.g., argon). The flask is charged with the dichloro-pyridazine substrate (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). The flask is evacuated and backfilled with the inert gas three times. The base (e.g., NaOt-Bu, 1.4 mmol) and the amine source (e.g., ammonia or an ammonia equivalent) are then added, followed by the anhydrous solvent (e.g., dioxane or toluene, 5 mL). The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Copper-Catalyzed Amination
To a sealable reaction vessel is added the dichloro-pyridazine substrate (1.0 mmol), the copper catalyst (e.g., CuSO₄, 0.025 mmol, 2.5 mol%), and the ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 0.05 mmol, 5 mol%). The vessel is sealed, and the atmosphere is replaced with an inert gas. The solvent (e.g., aqueous ammonia or an organic solvent with an ammonia source) is then added. The reaction mixture is heated to the desired temperature (typically 100-140 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in benchmarking catalysts for this reaction, the following diagrams illustrate the key relationships and workflows.
Caption: General reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for catalyst benchmarking.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Copper-Catalyzed Amination of Aryl Halides by Aqueous Ammonia | Semantic Scholar [semanticscholar.org]
- 3. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative cytotoxicity of 5-chloro-6-methoxypyridazin-3-amine and its derivatives
For Researchers, Scientists, and Drug Development Professionals
Cytotoxicity Data of Pyridazine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyridazine derivatives against various human cancer cell lines. IC50 represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Reference) | HepG-2 | 6.18 | [1] |
| HCT-116 | 5.23 | [1] | |
| MCF-7 | 4.17 | [1] | |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (Compound 4) | HepG-2 | 17.30 | [1] |
| HCT-116 | 18.38 | [1] | |
| MCF-7 | 27.29 | [1] | |
| Nano-formulation (4-SLNs) of Compound 4 | HepG-2 | 7.56 | [1] |
| HCT-116 | 4.80 | [1] | |
| MCF-7 | 6.21 | [1] | |
| Nano-formulation (4-LPHNPs) of Compound 4 | HepG-2 | 7.85 | [1] |
| HCT-116 | 5.24 | [1] | |
| MCF-7 | 6.93 | [1] | |
| 3,6-disubstituted pyridazine (Compound 34) | MDA-MB-231 | 0.99 ± 0.03 | [2] |
| T-47D | 0.43 ± 0.01 | [2] | |
| 3-allylseleno-6-pentylthiopyridazine (Compound 37) | MCF-7 | - | [2] |
| Arylpyridazine (Compound 38) | Multiple | 0.1 | [2] |
Note: The study on compound 37 reported high cytotoxic activity against MCF-7 cells compared to 5-FU, but did not provide a specific IC50 value.[2]
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is a general representation and may be adapted based on specific cell lines and compounds.
MTT Assay Protocol
Objective: To determine the cytotoxic effect of a compound by measuring the reduction of MTT by mitochondrial dehydrogenases in viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways in Cytotoxicity
The cytotoxic activity of many anticancer compounds is mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of chemical compounds.
Caption: A typical experimental workflow for assessing the cytotoxicity of chemical compounds using the MTT assay.
Apoptosis Signaling Pathways
The diagram below provides a simplified overview of the extrinsic and intrinsic apoptosis pathways.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways leading to programmed cell death.
References
Safety Operating Guide
Navigating the Disposal of 5-chloro-6-methoxypyridazin-3-amine: A Guide for Laboratory Professionals
For Immediate Reference: This document provides operational and disposal guidance for 5-chloro-6-methoxypyridazin-3-amine. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound could not be located. The following information is synthesized from data on structurally similar compounds and should be implemented with a thorough understanding of your institution's safety protocols and in consultation with your environmental health and safety (EHS) department.
Core Safety and Hazard Information
Due to the absence of a specific SDS, hazard data is inferred from closely related compounds such as 5-chloro-6-methoxypyridin-3-amine, 6-chloropyridazin-3-amine, and 3-amino-6-methoxypyridazine. Researchers must handle this compound with the utmost care, assuming it presents similar hazards.
Assumed GHS Hazard Classifications:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Proper Disposal Protocol
The following step-by-step protocol is a general guideline. Always consult your institution's EHS guidelines for specific procedures.
1. Personal Protective Equipment (PPE) Verification:
-
Ensure proper PPE is worn:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-contaminated this compound and place it in a clearly labeled, sealed container.
-
Contaminated materials (e.g., weighing paper, gloves, bench paper) should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste (if in solution):
-
Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
3. Labeling:
-
All waste containers must be labeled with:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical name and any solvents present
-
Associated hazard pictograms (e.g., exclamation mark for irritant)
-
Date of accumulation start
-
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are kept closed except when adding waste.
5. Final Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge to sewer systems.[1]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Decision-Making for Disposal
References
Personal protective equipment for handling 5-chloro-6-methoxypyridazin-3-amine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-chloro-6-methoxypyridazin-3-amine. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute toxicity, oral (Harmful if swallowed) [1]
-
Skin corrosion/irritation (Causes skin irritation) [1]
-
Serious eye damage/eye irritation (Causes serious eye damage/irritation) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (May cause respiratory irritation) [1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use. |
| Eye/Face Protection | Safety Goggles/Face Shield | Tightly fitting safety goggles or a face shield.[2] |
| Skin and Body Protection | Lab Coat/Protective Suit | A lab coat or chemical-resistant suit to prevent skin contact.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill response.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8]
Spill Management:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[9][10] Sweep up the solid material, avoiding dust formation, and collect it in a suitable, closed container for disposal.[7][8][9]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[7]
-
Procedure: Dispose of the compound and its container in accordance with approved waste disposal practices.[7] This may involve incineration in a licensed chemical destruction plant.[6] Do not allow the chemical to enter drains or sewer systems.[6][9][10][11]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. biosynth.com [biosynth.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. watson-int.com [watson-int.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
